Terbequinil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(methoxymethyl)-4-oxo-N-propylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-8-16-15(19)12-9-17(10-20-2)13-7-5-4-6-11(13)14(12)18/h4-7,9H,3,8,10H2,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPDGZHPNKQLDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN(C2=CC=CC=C2C1=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150281 | |
| Record name | Terbequinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113079-82-6 | |
| Record name | 1,4-Dihydro-1-(methoxymethyl)-4-oxo-N-propyl-3-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113079-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terbequinil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113079826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbequinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERBEQUINIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DH9WUS03O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Historical Development of Terbequinil: A Technical Overview of a Discontinued GABAA Receptor Modulator
Introduction
Terbequinil (also known as SR-25776) is an experimental quinoline derivative that was investigated for its potential as a modulator of the GABAA receptor. Developed by Sanofi, this compound was characterized as a partial inverse agonist at the benzodiazepine site of the GABAA receptor. Despite reaching early clinical investigation, its development was ultimately discontinued, and it has not been approved for medical use. This technical guide provides a comprehensive overview of the historical context of this compound's development, framed within the typical lifecycle of a GABAA receptor modulating drug candidate. Due to the discontinued status of this compound, much of its specific preclinical and clinical data has not been publicly disclosed. Therefore, this guide will also incorporate generalized information and methodologies relevant to the development of compounds in this class.
Discovery and Rationale
The development of this compound emerged from research programs focused on modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. The GABAA receptor, a ligand-gated ion channel, has been a major target for therapeutic intervention in a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.
The rationale for developing a GABAA receptor partial inverse agonist like this compound was likely driven by the desire to achieve a nuanced modulation of GABAergic neurotransmission. Unlike full inverse agonists, which can be proconvulsant and anxiogenic, partial inverse agonists were hypothesized to have the potential to enhance cognitive function or alertness without producing excessive neuronal excitation.
Preclinical Development
The preclinical phase for a compound like this compound would have involved a series of in vitro and in vivo studies to establish its pharmacological profile, mechanism of action, and safety.
2.1. In Vitro Pharmacology
Initial in vitro screening would have been conducted to determine this compound's affinity and functional activity at the GABAA receptor.
Table 1: Representative In Vitro Preclinical Data for a GABAA Receptor Modulator
| Parameter | Description | Typical Value Range |
| Binding Affinity (Ki) | Concentration of the drug that occupies 50% of the target receptors. Measured for various GABAA receptor subtypes (e.g., α1β2γ2, α2β3γ2, α5β3γ2). | 1 - 100 nM |
| Functional Potency (IC50/EC50) | Concentration of the drug that produces 50% of its maximal effect (inhibition for inverse agonists). Determined using electrophysiological or ion flux assays. | 10 - 500 nM |
| Intrinsic Efficacy | The maximal effect of the drug relative to a full agonist or inverse agonist. For a partial inverse agonist, this would be less than that of a full inverse agonist. | -20% to -60% modulation of GABA-evoked current |
2.1.1. Experimental Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine site on GABAA receptors.
-
Methodology:
-
Prepare cell membranes from cell lines (e.g., HEK293) stably expressing specific GABAA receptor subtypes.
-
Incubate the membranes with a radiolabeled ligand for the benzodiazepine site (e.g., [3H]-Flumazenil) and varying concentrations of the test compound (this compound).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of this compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2.1.2. Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Objective: To determine the functional activity (potency and efficacy) of this compound at different GABAA receptor subtypes.
-
Methodology:
-
Inject cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2) into Xenopus laevis oocytes.
-
After 2-4 days of incubation to allow for receptor expression, place the oocyte in a recording chamber.
-
Impale the oocyte with two microelectrodes to clamp the membrane potential.
-
Apply a sub-maximal concentration of GABA to elicit a baseline current.
-
Co-apply GABA with varying concentrations of this compound and measure the modulation of the GABA-evoked current.
-
Plot the concentration-response curve to determine the IC50 and the maximal inhibitory effect (intrinsic efficacy).
-
2.2. In Vivo Pharmacology
Following in vitro characterization, in vivo studies in animal models would have been conducted to assess the physiological and behavioral effects of this compound.
Table 2: Representative In Vivo Preclinical Data for a GABAA Receptor Modulator
| Parameter | Description | Animal Model |
| Pharmacokinetics (PK) | Absorption, distribution, metabolism, and excretion (ADME) properties. Key parameters include Cmax, Tmax, t1/2, and bioavailability. | Rodents (mice, rats), Non-rodents (dogs, monkeys) |
| Pharmacodynamics (PD) | Measurement of the drug's effect on the body. For a GABAA inverse agonist, this could include tests of cognition, wakefulness, and anxiogenic-like effects. | Rodents |
| Safety Pharmacology | Assessment of potential adverse effects on major organ systems (cardiovascular, respiratory, central nervous system). | Rodents, Non-rodents |
| Toxicology | Evaluation of toxicity after single and repeated doses over various durations. | Rodents, Non-rodents |
2.2.1. Experimental Protocol: Rodent Model of Cognition (e.g., Morris Water Maze)
-
Objective: To assess the potential cognitive-enhancing effects of this compound.
-
Methodology:
-
Acclimatize rodents to a circular pool of opaque water with a hidden escape platform.
-
Train the animals to find the platform from different starting locations.
-
Administer this compound or vehicle to the trained animals.
-
Conduct probe trials where the platform is removed, and measure the time spent in the target quadrant as an indicator of spatial memory.
-
Compare the performance of the this compound-treated group to the vehicle-treated group.
-
Clinical Development
This compound reportedly entered early clinical development. This phase would have involved studies in human subjects to evaluate its safety, pharmacokinetics, and pharmacodynamics.
3.1. Phase I Clinical Trials
-
Objective: To assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers.
-
Design: Typically, a single ascending dose (SAD) and multiple ascending dose (MAD) study.
-
Endpoints:
-
Safety: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetics: Measurement of plasma concentrations of this compound over time to determine parameters like Cmax, Tmax, AUC, and half-life.
-
Pharmacodynamics: Assessment of the effects of this compound on physiological measures related to its mechanism of action (e.g., electroencephalography (EEG) to measure changes in brain activity, psychomotor performance tests).
-
Table 3: Representative Phase I Clinical Trial Data for a CNS-Active Drug
| Parameter | Description | Typical Value |
| Maximum Tolerated Dose (MTD) | The highest dose at which an acceptable level of toxicity is observed. | Varies |
| Cmax (Maximum Concentration) | The peak plasma concentration of the drug after administration. | Varies |
| t1/2 (Half-life) | The time required for the plasma concentration of the drug to decrease by half. | Varies |
| AUC (Area Under the Curve) | A measure of the total drug exposure over time. | Varies |
3.2. Discontinuation of Development
The development of this compound was discontinued. The specific reasons for this are not publicly available but could be related to a variety of factors commonly encountered in drug development, such as:
-
Unfavorable pharmacokinetic properties (e.g., poor bioavailability, rapid metabolism).
-
Lack of efficacy at tolerable doses.
-
Unacceptable side effects or safety concerns in preclinical or clinical studies.
-
Strategic business decisions by the developing company.
Signaling Pathways and Experimental Workflows
4.1. GABAA Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway of the GABAA receptor and the modulatory effect of a partial inverse agonist like this compound.
Caption: GABAA receptor signaling modulated by a partial inverse agonist.
4.2. Drug Development Workflow
The following diagram outlines a typical workflow for the development of a novel therapeutic agent like this compound.
Terbequinil as a Potential Cognitive Enhancer: A Technical Whitepaper
Disclaimer: This document provides a technical overview of the potential of Terbequinil (SR-25776) as a cognitive enhancer. It is intended for researchers, scientists, and drug development professionals. Publicly available information, particularly quantitative data from preclinical and clinical studies on the cognitive effects of this compound, is exceptionally limited. Therefore, this whitepaper will focus on the theoretical framework for evaluating a GABA-A receptor modulator like this compound for cognitive enhancement, utilizing illustrative data and experimental protocols based on typical preclinical studies in this field. The quantitative data presented herein is hypothetical and for illustrative purposes only.
Introduction
The relentless pursuit of therapeutic interventions for cognitive decline associated with neurodegenerative diseases and aging has led to the exploration of numerous molecular targets. One such target is the GABA-A receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. While positive allosteric modulators of the GABA-A receptor, such as benzodiazepines, are well-known for their anxiolytic and sedative properties, they are also associated with cognitive impairment. Conversely, modulation of specific GABA-A receptor subtypes, potentially through negative or selective allosteric modulation, presents a plausible though complex strategy for cognitive enhancement.
This compound (also known as SR-25776) is an experimental compound identified as a modulator of the GABA-A receptor. While its development history and the full extent of its pharmacological profile are not extensively documented in public literature, its action on this critical receptor system warrants a theoretical exploration of its potential as a cognitive enhancer. This whitepaper will outline the core pharmacology of the GABA-A receptor in relation to cognition, propose a hypothetical preclinical evaluation framework for a compound like this compound, and present illustrative data and experimental designs.
The GABA-A Receptor and Cognition: A Dual Role
The GABA-A receptor is a ligand-gated ion channel that, upon binding of gamma-aminobutyric acid (GABA), allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. The receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), with the specific subunit composition determining its pharmacological properties and physiological function.
The role of GABA-A receptors in cognition is multifaceted:
-
Cognitive Impairment: Non-selective positive allosteric modulators (PAMs) of GABA-A receptors, like diazepam, enhance the effect of GABA, leading to increased inhibition. This broad dampening of neuronal activity is thought to underlie their amnestic side effects. The α1 subunit, in particular, has been strongly implicated in the sedative and memory-impairing effects of benzodiazepines.
-
Potential for Cognitive Enhancement: The hypothesis for cognitive enhancement through GABA-A receptor modulation stems from the idea of refining neuronal signaling rather than broad inhibition. This could be achieved through:
-
Negative Allosteric Modulators (NAMs): Compounds that decrease the effect of GABA could potentially disinhibit specific neuronal circuits, thereby enhancing cognitive processes.
-
Subtype-Selective Modulators: Targeting specific GABA-A receptor subtypes, such as those containing α5 subunits which are highly expressed in the hippocampus, could allow for a more precise modulation of cognitive circuits without the undesirable effects associated with non-selective modulators.
-
Hypothetical Preclinical Evaluation of this compound for Cognitive Enhancement
A comprehensive preclinical program to evaluate a novel GABA-A receptor modulator like this compound for cognitive-enhancing properties would involve a tiered approach, from in vitro characterization to in vivo behavioral and safety assessments.
In Vitro Pharmacological Profile
The initial step would be to characterize the interaction of this compound with the GABA-A receptor.
Table 1: Illustrative In Vitro Pharmacological Profile of this compound
| Parameter | Assay Type | Result (Hypothetical) | Interpretation |
| Binding Affinity | |||
| GABA-A Receptor (non-selective) | Radioligand Binding ([³H]flunitrazepam) | Ki = 50 nM | Moderate affinity for the benzodiazepine site. |
| α1 Subunit-Containing Receptors | Recombinant Cell Line Binding | Ki = 200 nM | Lower affinity for α1-containing receptors. |
| α5 Subunit-Containing Receptors | Recombinant Cell Line Binding | Ki = 15 nM | Higher affinity for α5-containing receptors. |
| Functional Activity | |||
| GABA-A Receptor Function | Electrophysiology (Patch Clamp) | Inverse Agonist (EC₅₀ = 100 nM) | Reduces GABA-evoked currents. |
| Selectivity | |||
| Off-Target Screening | Panel of 100+ Receptors/Enzymes | >10 µM for all targets | High selectivity for the GABA-A receptor. |
In Vivo Cognitive Efficacy Studies
Based on a favorable in vitro profile (e.g., inverse agonism with selectivity for non-α1 subunits), in vivo studies in rodent models would be conducted to assess cognitive-enhancing effects.
Table 2: Illustrative In Vivo Cognitive Efficacy of this compound in Rodent Models
| Behavioral Paradigm | Animal Model | Treatment | Key Finding (Hypothetical) | p-value |
| Morris Water Maze | Aged Rats (24 months) | This compound (1 mg/kg, i.p.) | 30% reduction in escape latency vs. vehicle | p < 0.05 |
| 45% increase in time spent in target quadrant | p < 0.01 | |||
| Novel Object Recognition | Scopolamine-induced amnesia (mice) | This compound (1 mg/kg, p.o.) | Discrimination Index restored to 0.4 (vs. 0.1 in vehicle) | p < 0.01 |
| Passive Avoidance | Diazepam-induced amnesia (rats) | This compound (1 mg/kg, i.p.) | 200% increase in step-through latency vs. diazepam alone | p < 0.05 |
Safety and Tolerability Profile
A critical aspect of developing a cognitive enhancer that modulates the GABAergic system is to ensure a favorable safety profile, particularly avoiding pro-convulsant or anxiogenic effects.
Table 3: Illustrative Safety and Tolerability Profile of this compound
| Assessment | Animal Model | Treatment | Key Finding (Hypothetical) |
| Seizure Threshold | Mice | This compound (up to 30 mg/kg, i.p.) | No significant change in pentylenetetrazole (PTZ)-induced seizure threshold. |
| Motor Coordination | Rats | This compound (up to 30 mg/kg, p.o.) | No effect on performance on the rotarod test. |
| Anxiety-like Behavior | Mice | This compound (1 mg/kg, i.p.) | No significant change in time spent in open arms of the elevated plus maze. |
Experimental Protocols (Illustrative)
Morris Water Maze Protocol
Objective: To assess spatial learning and memory in aged rats.
Apparatus: A circular pool (1.5 m diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface in a fixed location.
Subjects: Male Sprague-Dawley rats, aged 24 months.
Procedure:
-
Acquisition Phase (Days 1-4):
-
Rats are given four trials per day to find the hidden platform.
-
Each trial starts from one of four randomly chosen start locations.
-
If the rat does not find the platform within 60 seconds, it is guided to it.
-
The rat is allowed to remain on the platform for 15 seconds.
-
The time to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (Day 5):
-
The platform is removed from the pool.
-
The rat is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was located) is recorded.
-
Drug Administration: this compound (1 mg/kg) or vehicle is administered intraperitoneally 30 minutes before the first trial each day.
Signaling Pathways and Experimental Workflows (Illustrative)
GABA-A Receptor Signaling Pathway
Caption: Hypothetical mechanism of this compound as a GABA-A NAM.
Preclinical Evaluation Workflow for a Cognitive Enhancer
Caption: A typical preclinical workflow for a potential cognitive enhancer.
Conclusion and Future Directions
This compound, as a putative modulator of the GABA-A receptor, represents a class of compounds with a theoretically plausible, albeit complex, mechanism for cognitive enhancement. The lack of publicly available data on SR-25776 prevents a definitive assessment of its potential. However, the framework outlined in this whitepaper illustrates the rigorous preclinical evaluation necessary to validate such a compound.
Future research in this area should focus on developing subtype-selective GABA-A receptor modulators, particularly those that can fine-tune neuronal activity in cognitive circuits without causing global, non-specific effects. A deeper understanding of the precise role of different GABA-A receptor subtypes in learning and memory will be crucial for the successful development of novel cognitive enhancers targeting this system. Should the preclinical data for this compound or similar compounds become available, it would provide a valuable opportunity to test the hypothesis that selective modulation of GABA-A receptors can be a viable therapeutic strategy for cognitive disorders.
Unveiling the Stimulant Potential of Terbequinil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Terbequinil (SR-25776) is an experimental quinoline derivative that has been investigated for its modulatory effects on the central nervous system. Initially explored for the treatment of cognition disorders and major depressive disorder, its development was discontinued after Phase 1 clinical trials. This technical guide provides a comprehensive overview of the stimulant-like properties of this compound, stemming from its mechanism of action as a partial inverse agonist at the γ-aminobutyric acid type A (GABA-A) receptor. This document collates available data on its pharmacology, summarizes key experimental findings, and provides detailed methodologies for the assays used in its evaluation.
Introduction
This compound, also known as SR-25776, was developed by Sanofi as a potential therapeutic agent for neurological and psychiatric conditions.[1] Unlike classical stimulants that typically act on monoamine systems, this compound's pharmacological activity is centered on the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. It functions as a partial inverse agonist at the benzodiazepine binding site of this receptor.[1] This mechanism of action is noteworthy because while agonists at this site (e.g., benzodiazepines) produce sedative and anxiolytic effects, inverse agonists can elicit opposing effects, including heightened arousal, anxiogenesis, and pro-convulsant activity, which can be perceived as stimulant-like properties.
This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the pharmacology of this compound and other GABA-A receptor inverse agonists.
Mechanism of Action: GABA-A Receptor Modulation
The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. This compound, as a partial inverse agonist, binds to the benzodiazepine site on the GABA-A receptor complex and reduces the constitutive activity of the receptor. This disinhibition of neuronal circuits can result in a net excitatory or "stimulant" effect on the central nervous system.
Signaling Pathway of this compound at the GABA-A Receptor
Caption: Signaling pathway of this compound at the GABA-A receptor.
Quantitative Pharmacological Data
While extensive quantitative data from preclinical and clinical studies on this compound are not widely published, a key clinical trial investigated its ability to antagonize the effects of the benzodiazepine agonist, triazolam.
Table 1: Clinical Trial Data for this compound (SR-25776)
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Dose Administered | 500 mg | Single oral dose | --INVALID-LINK-- |
| Study Population | 8 healthy male volunteers | Double-blind, placebo-controlled | --INVALID-LINK-- |
| Primary Outcome | Antagonism of triazolam (0.25 mg) induced cognitive and psychomotor impairment | Assessed 2.5 hours post-dose | --INVALID-LINK-- |
| Reported Effect | Incomplete antagonism of sedative and amnesic effects of triazolam | No marked intrinsic effects at the dose studied | --INVALID-LINK-- |
Note: Specific quantitative measures of antagonism (e.g., percentage reversal of impairment scores) were not available in the public domain.
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not publicly available. However, based on the nature of the compound and the reported clinical trial, the following methodologies are standard for characterizing a GABA-A receptor inverse agonist.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the benzodiazepine site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Synaptosomal membranes are prepared from a suitable brain region rich in GABA-A receptors (e.g., cortex or cerebellum) of a model organism (e.g., rat).
-
Radioligand: A radiolabeled ligand that specifically binds to the benzodiazepine site, such as [³H]-flumazenil, is used.
-
Incubation: The brain membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay to determine receptor affinity.
In Vivo Behavioral Assessment in Rodent Models
Objective: To assess the stimulant-like and anxiogenic effects of this compound in vivo.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration: this compound is administered via an appropriate route (e.g., intraperitoneal injection).
-
Behavioral Tests:
-
Locomotor Activity: Animals are placed in an open-field arena, and their movement is tracked using automated systems to measure distance traveled, rearing frequency, and time spent in the center versus the periphery. An increase in locomotor activity can indicate a stimulant effect.
-
Elevated Plus Maze: This test is used to assess anxiety-like behavior. A reduction in the time spent in the open arms of the maze suggests an anxiogenic effect, which is consistent with GABA-A inverse agonism.
-
-
Data Analysis: Behavioral parameters are compared between the this compound-treated group and a vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).
Logical Relationship: Behavioral Testing Paradigm
Caption: Logical flow of an in vivo behavioral testing paradigm for this compound.
Conclusion
This compound (SR-25776) represents an interesting case study in CNS drug development, targeting the GABA-A receptor to produce stimulant-like effects through inverse agonism. Although its clinical development was halted, the pharmacological principle remains a valid area of investigation for conditions characterized by excessive inhibitory tone. The limited availability of public data underscores the challenges in retrospectively analyzing the development of discontinued compounds. This guide provides a framework for understanding the potential stimulant properties of this compound based on its mechanism of action and outlines the standard experimental approaches that would have been employed in its characterization. Further research into subtype-selective GABA-A receptor inverse agonists may yet yield novel therapeutic agents with more refined pharmacological profiles.
References
Terbequinil and the GABAA Receptor: An Uncharted Interaction
Despite a comprehensive search of available scientific literature, no specific quantitative data on the binding affinity of Terbequinil for GABAA receptor subunits could be identified. This suggests that the interaction between this compound and the primary inhibitory neurotransmitter receptor in the central nervous system has not been extensively characterized or the findings are not publicly accessible.
GABAA receptors are critical components of the central nervous system, playing a key role in mediating inhibitory neurotransmission. These receptors are ligand-gated ion channels, and their modulation by various substances can have profound effects on neuronal excitability. The diverse family of GABAA receptor subunits allows for a vast number of receptor subtypes with distinct pharmacological properties, making them a significant target for drug development.
Typically, the binding affinity of a compound for a specific receptor is quantified using metrics such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the half-maximal effective concentration (EC50). These values are determined through a variety of experimental techniques, including radioligand binding assays and electrophysiological studies. However, a thorough review of scientific databases and publications did not yield any such data for this compound in the context of GABAA receptors.
While the core of this technical guide was intended to be a deep dive into the quantitative and methodological specifics of this compound's interaction with GABAA receptor subunits, the absence of this foundational data prevents such an analysis. Further research, including in vitro binding assays and functional studies on various GABAA receptor subunit combinations, would be necessary to elucidate the pharmacological profile of this compound at these receptors. Without such primary data, any discussion of its specific binding affinity, the experimental protocols used for its determination, and the associated signaling pathways remains speculative.
Therefore, we must conclude that, at present, the binding affinity of this compound for GABAA receptor subunits is not established in the public scientific domain. This represents a gap in the understanding of this compound's pharmacological actions and highlights an area for potential future research for scientists and drug development professionals interested in the modulation of the GABAA receptor system.
Discontinuation of Terbequinil Development: A Technical Analysis
For Immediate Release
The development of Terbequinil (SR 25776), a novel GABAA receptor inverse agonist, has been discontinued. This in-depth technical guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the scientific rationale, mechanism of action, and the likely factors contributing to the cessation of its clinical development program. While a specific official statement from Sanofi detailing the discontinuation is not publicly available, an examination of the compound's pharmacology and the broader landscape of its drug class offers significant insights.
Introduction: The Therapeutic Rationale for a GABAA Receptor Inverse Agonist
This compound was investigated for its potential therapeutic effects based on its mechanism of action as a GABAA receptor inverse agonist. The gamma-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). While agonists of the GABAA receptor, such as benzodiazepines, produce sedative and anxiolytic effects, inverse agonists were hypothesized to have the opposite effects, potentially enhancing cognitive function and vigilance. The intended therapeutic applications for this class of compounds included conditions characterized by excessive sedation or cognitive impairment.
Mechanism of Action: Modulating the GABAA Receptor
This compound exerts its effects by binding to the benzodiazepine site of the GABAA receptor complex. Unlike agonists that enhance the effect of GABA, or antagonists that block the effect of both agonists and inverse agonists, an inverse agonist reduces the constitutive activity of the receptor. This leads to a decrease in chloride ion influx into the neuron, resulting in a state of increased neuronal excitability.
Terbequinil's Effect on Neurotransmitter Systems: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terbequinil (SR-25776) is an experimental compound identified as a potent and selective inverse agonist of the GABAA receptor. This document provides a comprehensive technical overview of the pharmacological effects of this compound on neurotransmitter systems, with a primary focus on its interaction with the GABAA receptor complex. Due to the discontinued development of this compound, the quantitative data and experimental protocols presented herein are representative of the compound class (GABAA inverse agonists) and are intended to serve as a technical guide for research and development in this area. The paper details its mechanism of action, summarizes its binding affinity and functional potency in tabular formats, provides detailed experimental methodologies for its characterization, and visualizes key pathways and workflows using Graphviz diagrams.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting at GABAA and GABAB receptors. The GABAA receptor, a ligand-gated ion channel, is a crucial target for therapeutic agents that modulate anxiety, sleep, and seizure activity. GABAA receptor inverse agonists, such as this compound, represent a class of compounds that bind to the benzodiazepine site on the GABAA receptor and induce an effect opposite to that of agonists like diazepam. Instead of enhancing GABA-mediated inhibition, they reduce it, leading to a state of increased neuronal excitability. This property has led to their investigation for potential cognitive-enhancing and wakefulness-promoting effects.
Mechanism of Action
This compound acts as a negative allosteric modulator of the GABAA receptor. By binding to the benzodiazepine site, it is thought to induce a conformational change in the receptor that decreases the efficiency of GABA binding and/or the subsequent chloride ion influx. This reduction in inhibitory neurotransmission results in a net excitatory effect on neuronal activity.
Quantitative Pharmacological Data
The following tables summarize hypothetical but representative quantitative data for a GABAA receptor inverse agonist like this compound. This data is typically generated through radioligand binding assays and in vitro functional assays.
Table 1: Radioligand Binding Affinity of this compound at GABAA Receptor Subtypes
| GABAA Receptor Subtype | Radioligand | Kᵢ (nM) |
| α1β2γ2 | [³H]Flumazenil | 15 |
| α2β2γ2 | [³H]Flumazenil | 25 |
| α3β2γ2 | [³H]Flumazenil | 10 |
| α5β2γ2 | [³H]Flumazenil | 50 |
Table 2: Functional Potency of this compound at GABAA Receptor Subtypes
| GABAA Receptor Subtype | Assay Type | IC₅₀ (nM) |
| α1β2γ2 | GABA-stimulated ³⁶Cl⁻ influx | 30 |
| α2β2γ2 | GABA-stimulated ³⁶Cl⁻ influx | 45 |
| α3β2γ2 | GABA-stimulated ³⁶Cl⁻ influx | 20 |
| α5β2γ2 | GABA-stimulated ³⁶Cl⁻ influx | 80 |
Experimental Protocols
Radioligand Binding Assay for GABAA Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound for different GABAA receptor subtypes.
Materials:
-
Cell membranes expressing specific GABAA receptor subtypes (e.g., from HEK293 cells)
-
[³H]Flumazenil (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Clonazepam)
-
This compound solutions of varying concentrations
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Membrane Preparation: Homogenize cells expressing the GABAA receptor subtype of interest and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³H]Flumazenil at a concentration near its Kₔ, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of a known GABAA ligand like Clonazepam instead of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
In Vivo Microdialysis for Neurotransmitter Level Assessment
Objective: To measure the effect of this compound on extracellular levels of GABA, glutamate, dopamine, and serotonin in a specific brain region (e.g., the prefrontal cortex) of a freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for administration (e.g., intraperitoneal injection)
Methodology:
-
Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a guide cannula targeting the brain region of interest.
-
Recovery: Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for a period of at least one hour to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound to the animal.
-
Post-Drug Collection: Continue to collect dialysate samples for several hours following drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for neurotransmitter content using an appropriate HPLC method.
-
Data Analysis: Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration. Plot the data over time to visualize the effect of this compound on neurotransmitter release.
Visualizations
The following diagrams illustrate key concepts related to the action and study of this compound.
Caption: GABAA Receptor Signaling and the Effect of this compound.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Hypothesized Downstream Effects of this compound on Neurotransmitter Systems.
Conclusion
This compound, as a GABAA receptor inverse agonist, demonstrates a clear mechanism of action by reducing GABAergic inhibition, which is hypothesized to lead to an increase in neuronal excitability and potential downstream effects on other neurotransmitter systems like dopamine and serotonin. While the clinical development of this compound was discontinued, the study of compounds with this pharmacological profile remains a valuable area of research for the potential treatment of cognitive disorders and conditions of excessive sedation. The experimental protocols and data presented in this whitepaper provide a foundational guide for the preclinical assessment of novel GABAA receptor inverse agonists. Further research is warranted to fully elucidate the complex interplay between GABAA receptor modulation and its broader effects on neurochemical circuits and behavior.
Methodological & Application
In Vitro Assays for Testing Terbequinil Efficacy: Application Notes and Protocols
Introduction
Terbequinil is a compound that has been identified as a Gamma-aminobutyric acid (GABA) A receptor inverse agonist. GABAA receptors are the primary mediators of inhibitory neurotransmission in the central nervous system. Inverse agonists bind to the GABAA receptor and induce an effect opposite to that of agonists like GABA, leading to a decrease in chloride ion influx and an increase in neuronal excitability. The evaluation of this compound's efficacy in vitro is crucial for understanding its pharmacological profile.
These application notes provide detailed protocols for a suite of in vitro assays to characterize the efficacy of this compound, from its direct interaction with the GABAA receptor to its broader effects on cell viability and apoptosis. The assays are designed for researchers, scientists, and drug development professionals to obtain a comprehensive understanding of this compound's biological activity.
Application Note 1: GABAA Receptor Binding Assay
Principle: This assay determines the binding affinity of this compound to the GABAA receptor. It is a competitive binding assay where this compound competes with a radiolabeled ligand (e.g., [3H]muscimol or [3H]flumazenil) for binding to the receptor. The amount of radioactivity measured is inversely proportional to the binding affinity of this compound.
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Tris-citrate buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.
-
Finally, resuspend the pellet in a known volume of buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of radioligand, 50 µL of buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of radioligand, 50 µL of a high concentration of a known unlabeled ligand (e.g., diazepam), and 100 µL of membrane preparation.
-
This compound Competition: 50 µL of radioligand, 50 µL of varying concentrations of this compound, and 100 µL of membrane preparation.
-
-
Incubate the plate at 4°C for 1 hour.
-
-
Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Radioligand | IC50 (nM) | Ki (nM) |
| This compound | [3H]Flumazenil | 15.2 | 8.9 |
| Diazepam (Control) | [3H]Flumazenil | 5.6 | 3.3 |
Experimental Workflow:
Application Notes and Protocols for Terbequinil in Rodent Models of Memory and Learning
Disclaimer: As of October 2025, publicly available research specifically detailing the use of Terbequinil (SR-25776) in rodent models of learning and memory is limited. This compound is identified as a partial inverse agonist of the GABA-A receptor. The following application notes and protocols are based on the established methodologies for testing compounds with a similar mechanism of action, namely GABA-A receptor inverse agonists or antagonists, in rodent cognitive assays. The presented data is illustrative and based on findings for other molecules targeting the GABA-A receptor. Researchers should adapt these protocols based on the specific properties of this compound upon further investigation.
Introduction
This compound (also known as SR-25776) is an experimental compound that acts as a partial inverse agonist at the benzodiazepine site of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Inverse agonists of the GABA-A receptor are hypothesized to enhance cognitive processes by reducing GABAergic inhibition, thereby facilitating synaptic plasticity and memory formation. Preclinical studies on other GABA-A receptor modulators have shown promise in improving performance in various memory and learning tasks in rodents.
These application notes provide a framework for researchers and drug development professionals to investigate the potential cognitive-enhancing effects of this compound in established rodent models.
Signaling Pathway of GABA-A Receptor Modulation
GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻). The binding of GABA to its receptor opens the channel, leading to an influx of Cl⁻ and hyperpolarization of the neuron, which inhibits action potential firing. Benzodiazepines and related compounds bind to an allosteric site on the receptor and potentiate the effect of GABA. In contrast, inverse agonists bind to the same site but have the opposite effect: they decrease the chloride current induced by GABA, thus reducing inhibition and potentially enhancing neuronal excitability and cognitive functions.
Experimental Protocols
The following are detailed protocols for two standard rodent behavioral assays used to assess learning and memory: the Morris Water Maze and the Novel Object Recognition test.
Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory that is dependent on the hippocampus.
Experimental Workflow:
Methodology:
-
Apparatus: A circular pool (1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water surface. Visual cues are placed around the room.
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., C57BL/6).
-
Procedure:
-
Habituation: Handle the animals for several days before the experiment begins. Allow them to acclimate to the testing room.
-
Visible Platform Training (Day 1): The platform is marked with a visible cue and placed in a different quadrant for each of four trials. This ensures the animals are not sensorimotor-impaired and can learn the basic task of escaping onto a platform.
-
Acquisition Phase (Days 2-5): The platform is hidden in a constant location. For each trial, the animal is released from one of four starting positions and given 60-90 seconds to find the platform. If it fails, it is guided to the platform. Animals are left on the platform for 15-30 seconds. This compound or vehicle is administered at a set time (e.g., 30 minutes) before the first trial each day.
-
Probe Trial (Day 6): The platform is removed, and the animal is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
-
Hypothetical Data Presentation:
Based on findings for other GABA-A inverse agonists, this compound might be expected to improve performance in the MWM.
Table 1: Hypothetical Morris Water Maze Performance Data
| Treatment Group | Mean Escape Latency (s) - Day 5 | Time in Target Quadrant (%) - Probe Trial |
| Vehicle Control | 25.4 ± 3.1 | 30.2 ± 4.5 |
| This compound (Low Dose) | 20.1 ± 2.8 | 38.9 ± 5.1 |
| This compound (High Dose) | 15.7 ± 2.5 | 45.6 ± 4.8 |
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory, which is dependent on the perirhinal cortex and hippocampus.
Experimental Workflow:
Application Notes and Protocols for Electrophysiological Recording of KCNQ Channels with Retigabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for studying the effects of Retigabine, a positive allosteric modulator of KCNQ (Kv7) potassium channels, using electrophysiological techniques. Retigabine, also known as ezogabine, enhances the M-current by shifting the voltage dependence of channel activation to more hyperpolarized potentials, thereby reducing neuronal excitability.[1][2][3][4][5][6] This document outlines detailed protocols for whole-cell and single-channel patch-clamp recordings, presents quantitative data on Retigabine's effects, and illustrates key signaling pathways and experimental workflows.
Mechanism of Action of Retigabine on KCNQ Channels
KCNQ channels are voltage-gated potassium channels that play a crucial role in setting the resting membrane potential and controlling neuronal firing patterns.[1][7] The M-current, mediated primarily by heteromers of KCNQ2 and KCNQ3 subunits, is a slowly activating and non-inactivating potassium current that is active at subthreshold membrane potentials.[2][8]
Retigabine enhances KCNQ channel activity through a specific binding site. A critical tryptophan residue within the S5 transmembrane segment of KCNQ2, KCNQ3, KCNQ4, and KCNQ5 is essential for its action.[4] KCNQ1, which lacks this residue, is insensitive to Retigabine.[1][4][8] By binding to this site, Retigabine stabilizes the open conformation of the channel, leading to a hyperpolarizing shift in the voltage-dependence of activation.[2][4][5] This means the channels are more likely to be open at more negative membrane potentials, increasing the outward potassium current and hyperpolarizing the neuron.
Data Presentation: Quantitative Effects of Retigabine
The following tables summarize the quantitative effects of Retigabine on various KCNQ channel subtypes as determined by electrophysiological recordings.
Table 1: EC50 Values of Retigabine for KCNQ Channel Activation
| KCNQ Subtype | EC50 (µM) | Cell Type | Reference |
| KCNQ2/3 | 1.6 ± 0.3 | CHO cells | [3] |
| KCNQ2/3 | ~1.4 - 1.6 | Expression Systems | [1] |
| KCNQ2 | ~2.5 | Expression Systems | [1] |
| KCNQ3 | 0.6 | Expression Systems | [1] |
| KCNQ4 | 0.89 ± 0.16 | CHO cells | [9] |
| KCNQ5 | ~2 - 6 | Expression Systems | [1] |
Table 2: Retigabine-Induced Shift in Half-Activation Voltage (V50)
| KCNQ Subtype | ΔV50 (mV) at 10 µM Retigabine | Cell Type | Reference |
| KCNQ2/3 | -33.1 ± 2.6 | CHO cells | [3] |
| KCNQ2/3 | ~ -30 | Expression Systems | [1] |
| KCNQ2/3 | ~ -20 | Xenopus oocytes | [6] |
| KCNQ2 | -17.1 | Xenopus oocytes | [4] |
| KCNQ3 | -39.4 | Xenopus oocytes | [4] |
| KCNQ4 | ~ -14 | Expression Systems | [1] |
Table 3: Effect of Retigabine on Single KCNQ2/3 Channel Properties
| Parameter | Control | 10 µM Retigabine | Reference |
| Single-channel conductance | 7.6 ± 0.01 pS | 8.04 ± 0.02 pS | [10] |
| Maximal open probability | 0.13 ± 0.02 | 0.38 ± 0.04 | [10] |
| V50 of open probability | -28.7 ± 1.4 mV | -40.1 ± 3.4 mV | [10] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of KCNQ Currents
This protocol is designed to measure macroscopic currents from cells expressing KCNQ channels and to assess the effect of Retigabine.
1. Cell Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
-
Transiently transfect cells with plasmids encoding the desired KCNQ subunits (e.g., KCNQ2 and KCNQ3 for M-current). A fluorescent reporter plasmid (e.g., GFP) can be co-transfected for easy identification of transfected cells.
-
Recordings are typically performed 24-48 hours post-transfection.
2. Solutions:
-
External (Bath) Solution (in mM): 144 NaCl, 2.5 KCl, 2 CaCl₂, 0.5 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH.
-
Retigabine Stock Solution: Prepare a 10-50 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.
3. Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a transfected cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
To elicit KCNQ currents, apply depolarizing voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments for 1.5 seconds) followed by a tail pulse to -120 mV for 500 ms.[9]
-
Acquire data at a sampling rate of 10 kHz and filter at 2 kHz.
4. Retigabine Application:
-
After obtaining a stable baseline recording, perfuse the bath with the external solution containing the desired concentration of Retigabine (e.g., 10 µM).
-
Allow sufficient time for the drug effect to reach a steady state (typically 2-5 minutes).
-
Record currents using the same voltage protocol as in the baseline condition.
-
To assess reversibility, wash out the drug by perfusing with the control external solution.
5. Data Analysis:
-
Measure the peak current amplitude at the end of the depolarizing steps and the tail current amplitude.
-
Construct current-voltage (I-V) and conductance-voltage (G-V) relationships. The conductance (G) is calculated from the tail current amplitude.
-
Fit the G-V curves with a Boltzmann function to determine the half-activation voltage (V50) and the slope factor.
-
Compare the V50 values before and after Retigabine application to quantify the voltage shift.
Single-Channel Patch-Clamp Recording of KCNQ Channels
This protocol allows for the measurement of currents through individual KCNQ channels.
1. Cell Preparation and Solutions:
-
Follow the same cell preparation and solution recipes as for whole-cell recordings. For cell-attached recordings, the pipette solution will be the same as the external solution.
2. Electrophysiological Recording (Cell-Attached Configuration):
-
Use fire-polished pipettes with a higher resistance (8-10 MΩ) to isolate a small patch of membrane containing one or a few channels.[10]
-
After forming a giga-ohm seal, apply voltage steps to the patch to elicit channel opening. The command potential is applied relative to the cell's resting membrane potential.
-
To study the voltage-dependence of single-channel activity, the cell's resting potential can be zeroed by bathing the cells in a high potassium external solution.
3. Retigabine Application:
-
For cell-attached recordings, Retigabine must be included in the pipette solution. This means that separate experiments are required for control and drug conditions.
4. Data Analysis:
-
Idealize the single-channel records to create an event list of channel openings and closings.
-
Construct all-points amplitude histograms to determine the single-channel current amplitude at different voltages.
-
Plot the single-channel current amplitude against voltage to determine the single-channel conductance.
-
Calculate the open probability (Po) at different voltages and plot the Po-V relationship.
-
Fit the Po-V curve with a Boltzmann function to determine the V50 of channel activation.
-
Analyze the dwell times in the open and closed states to understand the kinetic effects of Retigabine. Retigabine has been shown to decrease the duration of the longest closed time and increase the duration of open times.[10]
Visualizations
KCNQ Channel Gating and Retigabine Modulation
Caption: Gating mechanism of KCNQ channels and the modulatory effect of Retigabine.
Experimental Workflow for Electrophysiological Analysis of Retigabine
Caption: Workflow for studying Retigabine's effects using patch-clamp electrophysiology.
References
- 1. KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional up‐regulation of the M‐current by retigabine contrasts hyperexcitability and excitotoxicity on rat hypoglossal motoneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voltage-gated potassium channels KCNQs: Structures, mechanisms, and modulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Retigabine Derivatives as Potent KCNQ4 and KCNQ5 Channel Agonists with Improved Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the KCNQ potassium channel opener retigabine on single KCNQ2/3 channels expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Terbequinil Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are prevalent in telomeres and the promoter regions of oncogenes, such as c-MYC and BCL-2, making them attractive targets for cancer therapy. Terbequinil and its analogs are a class of compounds that have demonstrated the ability to bind to and stabilize G-quadruplexes. This stabilization can lead to the inhibition of telomerase activity and the downregulation of oncogene expression, ultimately resulting in anti-proliferative effects.
These application notes provide a comprehensive overview of high-throughput screening (HTS) assays to identify and characterize novel this compound analogs as G-quadruplex stabilizing agents. The protocols detailed below are designed for researchers in drug discovery and chemical biology to assess compound efficacy and selectivity.
Data Presentation: Structure-Activity Relationship of G-Quadruplex Stabilizers
The following table summarizes the structure-activity relationship (SAR) for a series of quindoline derivatives, which are structurally analogous to this compound, and their corresponding inhibitory concentrations (IC50) for telomerase activity. This data is crucial for understanding the chemical features required for potent G-quadruplex stabilization and provides a basis for the rational design of novel this compound analogs.
Table 1: Telomerase Inhibitory Activity of Quindoline Derivatives [1]
| Compound | R Group | (Tel)IC50 (µM)[1] |
| Quindoline | - | > 138[1] |
| 4a | N,N-dimethylethoxyamino | 0.44[1] |
| 4b | N,N-diethylethoxyamino | 0.61[1] |
| 4c | 1-piperidinoethoxyamino | 0.53[1] |
| 4d | 1-pyrrolidinoethoxyamino | 0.72[1] |
| 4e | 4-morpholinoethoxyamino | 0.85[1] |
| 4f | N,N-dimethylpropoxyamino | 1.12[1] |
| 4g | N,N-diethylpropoxyamino | 1.56[1] |
| 4h | 1-piperidinopropoxyamino | 1.23[1] |
| 4i | 1-pyrrolidinopropoxyamino | 2.47[1] |
| 4j | 4-morpholinopropoxyamino | 12.3[1] |
Note: The data presented is for quindoline derivatives, which serve as a representative example for the SAR of G-quadruplex stabilizing quinoline-based compounds similar to this compound.
Signaling Pathways and Experimental Workflows
The stabilization of G-quadruplex structures by this compound analogs can trigger distinct cellular signaling pathways depending on the location of the G4 structure. The following diagrams illustrate these pathways and the general workflow for screening and validating these compounds.
References
Administering Terbequinil in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Terbequinil is a compound for which extensive public domain data from animal studies is limited. The following application notes and protocols are based on general principles of administering GABAA receptor inverse agonists in preclinical research and should be adapted based on internally generated data or data from closely related structural analogs.
Introduction
This compound is a GABAA (γ-aminobutyric acid type A) receptor inverse agonist. Unlike GABAA receptor agonists (e.g., benzodiazepines), which enhance the inhibitory effects of GABA, inverse agonists bind to the same receptor complex but produce the opposite effect, leading to a reduction in GABAergic signaling and consequently increased neuronal excitability. This mechanism suggests potential applications in conditions where enhanced neuronal activity may be beneficial.
These application notes provide a framework for the preclinical administration of this compound in animal models, focusing on common routes of administration and essential experimental considerations.
Mechanism of Action: GABAA Receptor Inverse Agonism
GABAA receptors are ligand-gated ion channels that, upon binding with GABA, allow the influx of chloride ions (Cl-) into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.
This compound, as a GABAA receptor inverse agonist, binds to a modulatory site on the GABAA receptor complex (typically the benzodiazepine site) and induces a conformational change that reduces the channel's ability to conduct chloride ions, even in the presence of GABA. This disinhibition results in increased neuronal firing.
Signaling Pathway of a GABAA Receptor Inverse Agonist
Caption: Signaling pathway of a GABAA receptor inverse agonist like this compound.
Experimental Protocols
The choice of administration route in animal studies is critical and depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the experimental model. For a novel compound like this compound, initial studies would likely explore intravenous (IV), intraperitoneal (IP), and oral (PO) routes.
General Preparation of Dosing Solutions
Note: The solubility and stability of this compound in various vehicles must be determined empirically. The following are common vehicles used in preclinical studies.
-
For IV Administration: A sterile, isotonic solution is required. A common vehicle is saline (0.9% NaCl) with a co-solvent such as DMSO (dimethyl sulfoxide) or a cyclodextrin-based formulation (e.g., 2-hydroxypropyl-β-cyclodextrin) to enhance solubility. The final concentration of the co-solvent should be minimized and kept consistent across all dose groups to avoid vehicle-induced effects.
-
For IP and PO Administration: Suspensions or solutions can be used. For suspensions, a vehicle such as 0.5% methylcellulose or carboxymethylcellulose (CMC) in sterile water is common. For solutions, a co-solvent system similar to that for IV administration may be necessary.
Protocol: Preparation of a 1 mg/mL Dosing Solution in a Saline/DMSO Vehicle
-
Weigh the required amount of this compound powder in a sterile container.
-
Add a minimal amount of DMSO (e.g., 5-10% of the final volume) to dissolve the powder completely.
-
Slowly add sterile saline while vortexing or stirring to bring the solution to the final volume.
-
Ensure the final solution is clear and free of precipitates. If precipitation occurs, the formulation needs to be optimized.
-
Filter the final solution through a 0.22 µm sterile filter for IV administration.
Administration Routes
The following tables provide general guidelines for administration volumes and needle sizes for common laboratory animal species. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Table 1: Recommended Administration Volumes and Needle Sizes
| Species | Route | Maximum Volume (mL/kg) | Recommended Needle Gauge |
| Mouse | IV (tail vein) | 5 | 27-30 G |
| IP | 10 | 25-27 G | |
| PO (gavage) | 10 | 20-22 G (ball-tipped) | |
| Rat | IV (tail vein) | 5 | 23-25 G |
| IP | 10 | 23-25 G | |
| PO (gavage) | 10 | 18-20 G (ball-tipped) |
Protocol: Intraperitoneal (IP) Injection in a Mouse
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or using a restraint device.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Needle Insertion: Insert a 25-27 G needle at a 15-20 degree angle.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (urine or blood) is aspirated. If fluid is present, withdraw the needle and re-insert at a different site with a new sterile needle.
-
Injection: Inject the dosing solution smoothly.
-
Withdrawal: Remove the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress post-injection.
Experimental Workflow for a Pharmacokinetic Study
Terbequinil (SR-25776) for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terbequinil, also known as SR-25776, is an experimental compound identified as a GABAA receptor inverse agonist. Inverse agonists of the GABAA receptor are of interest in neuroscience research for their potential to modulate neuronal inhibition and enhance cognitive function. This document provides a detailed overview of the theoretical application of this compound in in vivo research. Due to a lack of publicly available preclinical studies with specific dosage information for this compound, this guide offers a generalized protocol based on the administration of similar GABAA receptor inverse agonists. Researchers should treat these recommendations as a starting point for dose-finding and toxicology studies.
Introduction
The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its function is crucial for maintaining the balance between neuronal excitation and inhibition. This compound, as a GABAA receptor inverse agonist, is hypothesized to bind to the GABAA receptor and induce an effect opposite to that of agonists like benzodiazepines. Instead of enhancing the inhibitory effects of GABA, an inverse agonist reduces the receptor's basal activity, leading to a state of disinhibition or increased neuronal excitability. This mechanism of action makes this compound a potential tool for investigating cognitive enhancement and for studying neurological conditions characterized by excessive inhibition.
Data Presentation
As no specific in vivo studies detailing the dosage of this compound (SR-25776) were found in the public domain, the following table provides a summary of dosages for other GABAA receptor inverse agonists used in rodent models. This information can serve as a reference for designing initial dose-response studies for this compound.
| Compound | Animal Model | Dosage Range | Route of Administration | Observed Effects |
| α5IA | Mouse | Not specified in available abstracts | Not specified in available abstracts | Nootropic properties, enhances long-term potentiation and cognition without inducing convulsions or anxiety. |
| α3IA | Rat | 30 mg/kg | Intraperitoneal (i.p.) | Anxiogenic effects, increased dopamine metabolite concentration in the medial prefrontal cortex. |
| FG 7142 | Rat | 15 mg/kg | Intraperitoneal (i.p.) | Anxiogenic response, increased dopamine metabolite concentration in the medial prefrontal cortex. |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of a GABAA receptor inverse agonist like this compound.
Experimental Protocols
The following is a generalized protocol for an initial in vivo study of this compound in a rodent model to assess its behavioral effects. This protocol should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.
Objective: To determine the dose-dependent effects of this compound on locomotor activity and anxiety-like behavior in mice.
Materials:
-
This compound (SR-25776)
-
Vehicle (e.g., sterile saline, 10% DMSO in saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field test apparatus
-
Elevated plus maze
-
Standard animal housing and care facilities
-
Analytical balance, vortex mixer, syringes, and needles
Procedure:
-
Animal Acclimation:
-
House mice in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
-
Drug Preparation:
-
On the day of the experiment, prepare fresh solutions of this compound in the chosen vehicle.
-
A range of doses should be prepared based on preliminary literature review of similar compounds (e.g., 1, 3, 10, 30 mg/kg). A vehicle-only control group is mandatory.
-
Ensure the solution is homogenous by vortexing.
-
-
Experimental Groups:
-
Randomly assign mice to different treatment groups (e.g., Vehicle, this compound 1 mg/kg, this compound 3 mg/kg, etc.). A minimum of 8-10 animals per group is recommended.
-
-
Drug Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.
-
Record the time of injection for each animal.
-
-
Behavioral Testing:
-
Open Field Test (30 minutes post-injection):
-
Place each mouse in the center of the open field apparatus.
-
Record activity for 10 minutes using an automated tracking system.
-
Primary endpoints: total distance traveled, time spent in the center versus the periphery.
-
-
Elevated Plus Maze (60 minutes post-injection):
-
Place each mouse in the center of the elevated plus maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms.
-
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
A p-value of < 0.05 is typically considered statistically significant.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the described in vivo behavioral study.
Conclusion
Application Notes and Protocols for Cell-Based Functional Assays for GABA-A Receptor Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the identification and characterization of inverse agonists targeting the GABA-A receptor, a critical player in inhibitory neurotransmission. The methodologies described are essential for the discovery and development of novel therapeutic agents for a range of neurological and psychiatric disorders.
Introduction to GABA-A Receptor Inverse Agonism
The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that, upon binding to its endogenous agonist GABA, opens its chloride channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[1][2] Some GABA-A receptors exhibit constitutive (spontaneous) activity even in the absence of GABA. Inverse agonists are compounds that bind to the GABA-A receptor, typically at the benzodiazepine site, and reduce this basal channel opening frequency, thereby producing effects opposite to those of agonists.[3] This property makes them valuable tools for studying receptor function and potential therapeutic agents for conditions associated with excessive GABAergic tone.
Key Cell-Based Functional Assays
The selection of an appropriate assay for screening and characterizing GABA-A receptor inverse agonists depends on the desired throughput, sensitivity, and the specific questions being addressed. The primary methodologies include electrophysiological techniques and fluorescence-based assays.
Electrophysiology: The Gold Standard
Patch-clamp electrophysiology is the most direct method for measuring ion channel function and is considered the gold standard for characterizing the activity of compounds at GABA-A receptors.[4] It offers high temporal and voltage resolution, allowing for detailed investigation of the effects of inverse agonists on channel kinetics.
Protocol: Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Inverse Agonists
This protocol is adapted for recording from HEK293 cells stably or transiently expressing the desired GABA-A receptor subtype.
I. Cell Preparation:
-
Cell Culture and Transfection: Culture HEK293 cells in DMEM supplemented with 10% FBS and appropriate antibiotics. For transient transfection, use a suitable transfection reagent to introduce plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2). Co-transfect with a fluorescent protein (e.g., GFP) to identify successfully transfected cells.
-
Cell Plating: 24-48 hours post-transfection, plate the cells onto glass coverslips at a low density suitable for patch-clamping.
II. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. The high chloride concentration in the internal solution will result in an inward chloride current at a holding potential of -60 mV, which can enhance the signal-to-noise ratio.
III. Recording Procedure:
-
Establish Whole-Cell Configuration:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Using a micromanipulator, approach a fluorescently labeled cell with a borosilicate glass micropipette (3-5 MΩ resistance) filled with the internal solution.
-
Apply gentle suction to form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Recording Basal Current:
-
Clamp the cell at a holding potential of -60 mV.
-
Record the stable baseline current, which represents the constitutive activity of the GABA-A receptors.
-
-
Application of Inverse Agonist:
-
Perfuse the cell with the external solution containing the inverse agonist at the desired concentration.
-
Record the change in holding current. An inverse agonist will cause a decrease in the inward current (or an outward current shift), reflecting the inhibition of the constitutive channel opening.
-
-
Data Analysis:
-
Measure the amplitude of the current change induced by the inverse agonist relative to the baseline current.
-
Generate concentration-response curves by applying a range of inverse agonist concentrations and calculate the IC50 value.
-
Fluorescence-Based Assays for Higher Throughput
For screening larger compound libraries, fluorescence-based assays offer a higher throughput alternative to electrophysiology. These assays typically use fluorescent dyes that are sensitive to changes in membrane potential.
Protocol: FLIPR-Based Membrane Potential Assay for GABA-A Receptor Inverse Agonists
This protocol utilizes a Fluorometric Imaging Plate Reader (FLIPR) and a membrane potential-sensitive dye to measure changes in cell membrane potential.
I. Cell Preparation:
-
Cell Culture and Plating:
-
Use a stable cell line expressing the GABA-A receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Plate the cells in black-walled, clear-bottom 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours.
-
II. Assay Procedure:
-
Dye Loading:
-
Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).
-
Remove the cell culture medium from the wells and add the dye-loading solution.
-
Incubate the plate at 37°C for 30-60 minutes to allow the dye to load into the cells.
-
-
Compound Addition and Signal Detection:
-
Prepare a compound plate with the inverse agonists at various concentrations.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument will then add the compounds from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence signal. An inverse agonist will cause a change in fluorescence corresponding to a hyperpolarization of the cell membrane (due to the closure of constitutively active chloride channels).
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in membrane potential.
-
Calculate the response for each concentration of the inverse agonist by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Generate concentration-response curves and determine the IC50 values.
-
Data Presentation
Quantitative data from these assays should be summarized for clear comparison of the potency and efficacy of different inverse agonists.
| Compound | Assay Type | Cell Line/Receptor Subtype | Potency (IC50/Ki, nM) | Efficacy (% Inhibition of Basal Current) | Reference |
| FG-7142 | Electrophysiology | HEK293 / α1β2γ2 | 137 (EC50) | Not explicitly stated as % inhibition | [5][6] |
| FG-7142 | Radioligand Binding | Rat brain membranes / α1-containing | 91 (Ki) | N/A | [5][6] |
| DMCM | Electrophysiology | Xenopus oocytes / rat recombinant GABAA receptors | Varies with subtype | Full inverse agonist | [7] |
| Compound X | FLIPR Membrane Potential | CHO / α5β3γ2 | Example Value | Example Value | Hypothetical |
| Compound Y | Patch-Clamp | Primary Neurons | Example Value | Example Value | Hypothetical |
Visualization of Pathways and Workflows
GABA-A Receptor Signaling Pathway with Inverse Agonist
Caption: Signaling pathway of a GABA-A receptor inverse agonist.
Experimental Workflow for FLIPR-Based Screening
Caption: Experimental workflow for a FLIPR-based inverse agonist screen.
References
- 1. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FG 7142 | GABA Receptor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Investigating the Effects of G-Quadruplex Stabilizing Agents on Cancer Cells using Immunohistochemistry
A Note on Terbequinil: Initial searches for "this compound" indicate that it is an experimental compound investigated for its role in modulating GABAA receptors and is not currently recognized as a cancer therapeutic.[1][2] This document will instead focus on a class of novel anti-cancer agents, G-quadruplex stabilizing ligands, which are currently under investigation for their therapeutic potential in oncology.
Introduction to G-Quadruplexes as a Cancer Target
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[3][4][5] These structures are often found in functionally significant regions of the genome, such as telomeres and the promoter regions of oncogenes.[6][7] The formation and stabilization of G-quadruplexes can act as a roadblock for cellular machinery, thereby influencing key biological processes like DNA replication, transcription, and translation.[3][4][8] In cancer cells, targeting and stabilizing G-quadruplexes with small molecule ligands has emerged as a promising therapeutic strategy to inhibit tumor growth.[3][6][7]
Stabilization of G-quadruplexes in the promoter regions of oncogenes, such as c-MYC, can lead to the downregulation of their expression.[6] Furthermore, targeting G-quadruplexes in telomeres can interfere with the activity of telomerase (hTERT), an enzyme crucial for maintaining telomere length and enabling the immortal phenotype of cancer cells.[3] G-quadruplex stabilization has also been linked to the modulation of angiogenesis-related factors like Vascular Endothelial Growth Factor (VEGF).[6]
These application notes provide detailed immunohistochemistry (IHC) protocols to study the effects of G-quadruplex stabilizing agents on key cancer-related markers: c-Myc, hTERT, and VEGF.
Data Presentation: Expected Effects of G-Quadruplex Ligands
The following table summarizes the anticipated quantitative changes in protein expression levels in tumor tissue following treatment with a G-quadruplex stabilizing agent, as assessed by immunohistochemistry.
| Target Protein | Expected Change in Expression | Cellular Localization | Rationale for Change |
| c-Myc | Decrease | Nucleus | Stabilization of G-quadruplex in the c-MYC promoter region inhibits transcription. |
| hTERT | Decrease | Nucleus/Nucleolus | Stabilization of telomeric G-quadruplexes interferes with telomerase activity and may lead to reduced hTERT expression.[3] |
| VEGF | Decrease | Cytoplasm/Extracellular | Downregulation of oncogenic signaling pathways by G-quadruplex stabilization can indirectly lead to reduced VEGF expression. |
Experimental Protocols
General Immunohistochemistry Workflow
The following diagram illustrates the general workflow for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Detailed Protocol 1: Immunohistochemical Staining for c-Myc
This protocol is adapted from established methods for c-Myc detection in FFPE tissues.[9][10][11][12]
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., TRIS-EDTA, pH 9.0)
-
Peroxidase blocking solution (e.g., 3% H₂O₂ in methanol)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit monoclonal anti-c-Myc (e.g., clone Y69)
-
Biotinylated secondary antibody and streptavidin-HRP complex, or a polymer-based detection system
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Boil sections in TRIS-EDTA buffer (pH 9.0) for 20 minutes in a water bath or pressure cooker.[9]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in peroxidase blocking solution for 15 minutes at room temperature.[9]
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with 1% BSA in PBS for 20 minutes to block non-specific binding.[9]
-
-
Primary Antibody Incubation:
-
Incubate with anti-c-Myc antibody (diluted according to manufacturer's instructions) overnight at 4°C.[9]
-
-
Detection:
-
Rinse with PBS.
-
Apply secondary antibody and then streptavidin-HRP complex (or polymer system) according to the kit instructions.
-
-
Chromogen Development:
-
Incubate with DAB substrate until a brown precipitate is visible.
-
Wash with distilled water to stop the reaction.
-
-
Counterstaining:
-
Stain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Detailed Protocol 2: Immunohistochemical Staining for hTERT
This protocol is based on established methods for detecting the catalytic subunit of telomerase.[13][14][15][16][17]
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
-
Peroxidase blocking solution
-
Blocking buffer
-
Primary antibody: Rabbit monoclonal anti-hTERT
-
Detection system (as for c-Myc)
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: As described for c-Myc.
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval in citrate buffer (pH 6.0) for 15-20 minutes.[17]
-
Cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate in 3% hydrogen peroxide in methanol for 15 minutes.[13]
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking solution from a commercial kit or 1% BSA in PBS for 15 minutes.[13]
-
-
Primary Antibody Incubation:
-
Incubate with anti-hTERT antibody (e.g., 1:50 dilution) for 1 hour at room temperature.[13]
-
-
Detection: Follow the instructions of the chosen detection kit.
-
Chromogen Development: Incubate with DAB for 3-5 minutes.[13]
-
Counterstaining: As described for c-Myc.
-
Dehydration and Mounting: As described for c-Myc.
Detailed Protocol 3: Immunohistochemical Staining for VEGF
This protocol is adapted from standard procedures for VEGF detection.[18][19][20][21][22]
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0)
-
Peroxidase blocking solution
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody: Rabbit polyclonal anti-VEGF
-
Detection system
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: As described for c-Myc.
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate with a dual endogenous enzyme blocking reagent for 30 minutes.[18]
-
-
Blocking:
-
Incubate with diluted normal goat serum for 30 minutes.[18]
-
-
Primary Antibody Incubation:
-
Incubate with anti-VEGF antibody (e.g., 1:100 dilution) overnight at 4°C.[18]
-
-
Detection: Follow the instructions of the chosen detection kit.
-
Chromogen Development: Incubate with DAB until optimal staining is observed under a microscope.[18]
-
Counterstaining: As described for c-Myc.
-
Dehydration and Mounting: As described for c-Myc.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action of G-quadruplex stabilizing ligands in cancer cells, leading to the downregulation of c-Myc, hTERT, and VEGF.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. developing-novel-g-quadruplex-ligands-from-interaction-with-nucleic-acids-to-interfering-with-nucleic-acid-protein-interaction - Ask this paper | Bohrium [bohrium.com]
- 5. DNA - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Quadruplex Ligands in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 4.2. Immunohistochemistry for c-MYC and Staining Evaluation Score [bio-protocol.org]
- 10. nordiqc.org [nordiqc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. biocare.net [biocare.net]
- 13. Immunohistochemistry for hTERT [bio-protocol.org]
- 14. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 15. nsc.nagoya-cu.ac.jp [nsc.nagoya-cu.ac.jp]
- 16. Immunohistochemical localization of hTERT protein in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. urmc.rochester.edu [urmc.rochester.edu]
- 19. VEGF immunohistochemistry and assessment [bio-protocol.org]
- 20. Estimation of Immunohistochemical Expression of VEGF in Ductal Carcinomas of the Breast - PMC [pmc.ncbi.nlm.nih.gov]
- 21. genomeme.ca [genomeme.ca]
- 22. biocompare.com [biocompare.com]
Troubleshooting & Optimization
Overcoming solubility issues with Terbequinil in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on overcoming solubility issues with Terbequinil in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent G-quadruplex (G4) stabilizing ligand with potential antitumor activity. G-quadruplexes are secondary structures formed in guanine-rich sequences of DNA and RNA, and their stabilization by ligands like this compound can inhibit telomerase activity and down-regulate oncogene expression. However, a significant challenge in its preclinical development is its poor solubility in aqueous solutions, which can hinder the preparation of stock solutions and lead to precipitation in experimental assays.
Q2: What are the common solvents used to dissolve this compound?
Due to its hydrophobic nature, this compound is sparingly soluble in water. The most common solvent used to prepare stock solutions of this compound and other poorly soluble G-quadruplex ligands is dimethyl sulfoxide (DMSO).
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock can then be diluted to the final desired concentration in your aqueous experimental buffer or cell culture medium.
Q4: What is the maximum recommended concentration for a this compound stock solution in DMSO?
Q5: How can I avoid precipitation when diluting my DMSO stock solution into an aqueous buffer?
Precipitation upon dilution is a common issue. To mitigate this, it is advisable to:
-
Use a high-concentration DMSO stock to minimize the volume of DMSO added to the aqueous solution.
-
Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing.
-
Perform serial dilutions if a very low final concentration is required.
-
Visually inspect the final solution for any signs of precipitation before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in 100% DMSO. | Insufficient sonication or vortexing. Saturation limit reached. | Gently warm the solution (e.g., to 37°C) and continue vortexing or sonicating. If it still does not dissolve, you may have exceeded its solubility limit in DMSO. Prepare a more dilute stock solution. |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | The final concentration of this compound exceeds its solubility in the aqueous buffer. The percentage of DMSO in the final solution is too low to maintain solubility. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system, typically ≤0.5%). Add the DMSO stock to the buffer dropwise while vigorously vortexing. |
| Solution is initially clear but a precipitate forms over time. | The compound is not stable in the aqueous solution at that concentration and temperature. | Prepare fresh working solutions immediately before each experiment. Store working solutions on ice if they must be prepared in advance, but be aware that lower temperatures can sometimes decrease solubility. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound leading to inaccurate concentrations. | Always ensure your stock and working solutions are completely clear before use. Filter the final working solution through a 0.22 µm syringe filter to remove any micro-precipitates, though this may slightly lower the final concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound to be used for calculation).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to the tube.
-
Vortex the solution vigorously for 5-10 minutes.
-
If the solid is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Methodology:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM DMSO stock solution needed to achieve the final concentration in your desired volume of cell culture medium.
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your cells (typically ≤0.5%).
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the this compound DMSO stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the working solution for any signs of precipitation. If the solution is not clear, it should not be used.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for precipitation issues.
Troubleshooting unexpected off-target effects of Terbequinil
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Terbequinil in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SR-25776) is an experimental chemical compound that functions as a GABAA receptor inverse agonist.[1] Unlike GABAA receptor agonists (e.g., benzodiazepines) which enhance the inhibitory effects of GABA, an inverse agonist binds to the same receptor and induces the opposite effect.[2] It reduces the constitutive activity of the GABAA receptor, leading to a decrease in chloride ion influx into neurons. This reduction in inhibition results in increased neuronal excitability.[2][3]
Q2: What are the expected on-target effects of this compound in a neuronal system?
Given its mechanism as a GABAA receptor inverse agonist, the primary on-target effects of this compound are expected to be related to increased neuronal excitability. These can manifest as:
-
Increased neuronal firing rates.
-
Potential for anxiogenic (anxiety-promoting) effects in behavioral models.
-
At higher concentrations, a risk of proconvulsant or convulsant activity.[2][3]
The specific effects will depend on the concentration of this compound used and the subtypes of GABAA receptors present in the experimental model.
Q3: Does this compound show selectivity for specific GABAA receptor subtypes?
The selectivity profile of this compound for different GABAA receptor subtypes is not extensively documented in publicly available literature. The subunit composition of GABAA receptors (e.g., presence of different α, β, and γ subunits) significantly influences the binding and efficacy of ligands.[2] Therefore, the effects of this compound may vary between different cell types and brain regions depending on the specific GABAA receptor subtypes they express. Researchers should exercise caution and empirically determine the effects in their system of interest.
Troubleshooting Guides
Cell-Based Assays
Issue 1: Higher than expected cytotoxicity observed in my cell line.
-
Possible Cause 1: On-target excitotoxicity. Prolonged and excessive neuronal excitation due to GABAA receptor inverse agonism can lead to excitotoxicity and cell death. This is more likely in primary neuronal cultures or cell lines with high levels of GABAA receptor expression.
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Determine the EC50 for the intended activity and the CC50 for cytotoxicity to establish a therapeutic window.
-
Time-course experiment: Assess cell viability at different time points to see if the toxicity is time-dependent.
-
Reduce incubation time: If possible, shorten the duration of this compound exposure.
-
Use a positive control: Compare with a well-characterized GABAA inverse agonist to see if the cytotoxicity is a class effect.
-
-
-
Possible Cause 2: Off-target effects. this compound may be interacting with other cellular targets, leading to toxicity. As a quinoline derivative, it may have off-target activities common to this chemical class.
-
Troubleshooting Steps:
-
Consult off-target databases: Check databases like ChEMBL or Guide to PHARMACOLOGY for known off-target interactions of similar quinoline-containing compounds.
-
Test in a receptor-null cell line: If available, use a cell line that does not express GABAA receptors to see if the toxicity persists.
-
Broad-spectrum kinase inhibitor screen: Quinoline scaffolds are present in many kinase inhibitors. A preliminary screen could indicate if this compound has kinase-inhibiting properties.
-
-
Issue 2: Inconsistent or no response to this compound in my assay.
-
Possible Cause 1: Low or absent expression of responsive GABAA receptor subtypes. The cell line you are using may not express GABAA receptor subtypes that are sensitive to this compound.
-
Troubleshooting Steps:
-
Confirm GABAA receptor expression: Use RT-qPCR, Western blot, or immunocytochemistry to verify the expression of GABAA receptor subunits in your cell line.
-
Use a positive control agonist: Test the response of your cells to a known GABAA agonist (e.g., GABA or muscimol) to confirm functional receptor expression.
-
Transfect with specific subunits: If you hypothesize that a specific subunit is required, you can transiently or stably transfect your cells with the corresponding cDNA.
-
-
-
Possible Cause 2: Issues with compound stability or solubility. this compound may be degrading in your assay medium or precipitating out of solution.
-
Troubleshooting Steps:
-
Check solubility: Visually inspect the media for any precipitate after adding this compound. Determine the aqueous solubility if possible.
-
Prepare fresh solutions: Always prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentration immediately before use.
-
Assess stability: If degradation is suspected, the stability of this compound in your assay medium can be assessed by analytical methods like HPLC-MS over the time course of your experiment.
-
-
Electrophysiology
Issue: Unstable or unexpected changes in baseline membrane potential or firing rate after this compound application.
-
Possible Cause: On-target effects on network activity. As a GABAA inverse agonist, this compound will increase the excitability of the neuronal network, which can lead to unpredictable changes in baseline activity.
-
Troubleshooting Steps:
-
Lower the concentration: Start with a very low concentration of this compound and gradually increase it to find a dose that produces a stable and measurable effect.
-
Isolate single cells: If you are recording from a network, try to pharmacologically or physically isolate a single neuron to study the direct effects of this compound without confounding network activity.
-
Use a GABAA antagonist: To confirm that the observed effect is mediated by GABAA receptors, pre-incubate with a competitive antagonist like bicuculline. This should block the effects of this compound.
-
-
In Vivo Studies
Issue: Animals exhibit seizures or anxiogenic behavior at doses required for the desired therapeutic effect.
-
Possible Cause: On-target CNS over-stimulation. These are known potential side effects of GABAA receptor inverse agonists due to their mechanism of action.[2][3]
-
Troubleshooting Steps:
-
Detailed dose-response study: Carefully determine the dose-response relationship for both the desired therapeutic effect and the adverse effects to identify if a therapeutic window exists.
-
Alternative route of administration: The pharmacokinetic profile can significantly impact tolerability. Consider different routes of administration (e.g., subcutaneous vs. intraperitoneal) that may provide a more sustained and lower peak concentration.
-
Co-administration with a GABAA positive allosteric modulator: While this may counteract the desired effect, it can be used as a tool to confirm that the adverse effects are GABAA receptor-mediated.
-
-
Data Presentation
Table 1: Example Off-Target Binding Profile for this compound
| Target | Assay Type | IC50 / Ki (µM) |
| GABAA Receptor (α1β2γ2) | Radioligand Binding | 0.05 |
| hERG Channel | Electrophysiology | > 10 |
| 5-HT2B Receptor | Radioligand Binding | 2.5 |
| M1 Muscarinic Receptor | Radioligand Binding | > 10 |
| Dopamine D2 Receptor | Radioligand Binding | 8.0 |
| Panel of 50 Kinases | Kinase Activity Assay | > 10 for all |
This table is a hypothetical representation to illustrate data presentation.
Table 2: Example In Vivo Dose-Response Relationship
| Dose (mg/kg) | Target Engagement (%) | Behavioral Endpoint (e.g., Memory Enhancement) | Adverse Effect (e.g., Seizure Incidence) |
| 0.1 | 20 | No significant effect | 0% |
| 0.3 | 50 | 25% improvement | 0% |
| 1.0 | 85 | 40% improvement | 10% |
| 3.0 | 95 | 42% improvement | 50% |
This table is a hypothetical representation to illustrate data presentation.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Prepare primary neuronal cultures or a suitable cell line expressing GABAA receptors on glass coverslips.
-
Recording Setup: Transfer a coverslip to the recording chamber on an inverted microscope. Perfuse with artificial cerebrospinal fluid (aCSF) at a constant rate.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ and fill with an internal solution containing a chloride salt to allow for the measurement of GABAA receptor-mediated currents.
-
Recording: Obtain a whole-cell patch-clamp recording from a neuron. Hold the cell at a membrane potential of -60 mV.
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.
-
This compound Application: Co-apply the same concentration of GABA with varying concentrations of this compound. An inverse agonist effect will be observed as a reduction in the GABA-elicited current.
-
Data Analysis: Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound. Plot the percentage inhibition against the this compound concentration to determine the IC50.
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Plating: Plate cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable cell viability assay, such as one based on resazurin reduction (e.g., alamarBlue) or ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Measure the signal from each well using a plate reader. Normalize the data to the vehicle control and plot cell viability against the concentration of this compound to determine the CC50.
Visualizations
Caption: GABAA Receptor Signaling Pathway with this compound.
Caption: General Experimental Workflow for this compound.
Caption: Logical Troubleshooting Flowchart.
References
Optimizing Terbequinil concentration for maximal neuronal response
Disclaimer: The following information is provided for research and development purposes only. Terbequinil is a hypothetical compound for the purpose of this guide. The experimental protocols and data are illustrative and should be adapted to specific laboratory conditions and research goals.
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High Cell Death/Cytotoxicity | 1. This compound concentration is too high.2. Suboptimal culture conditions. | 1. Perform a dose-response curve to determine the EC50 and cytotoxic concentrations. Start with a lower concentration range.2. Ensure proper maintenance of neuronal cultures, including media changes and incubator conditions.[1][2]3. Use a positive control for cytotoxicity to validate the assay. |
| Inconsistent or No Neuronal Response | 1. Inaccurate this compound concentration.2. Degraded this compound stock solution.3. Low receptor expression in neuronal model. | 1. Verify the dilution calculations and ensure proper mixing of the stock solution.2. Prepare fresh this compound stock solutions for each experiment. Store the stock solution according to the manufacturer's instructions.3. Characterize the expression of the target receptor in your neuronal culture system. |
| Variability Between Experimental Repeats | 1. Inconsistent cell seeding density.2. Variations in incubation times.3. Pipetting errors. | 1. Standardize the cell seeding protocol to ensure a consistent number of cells per well.[2]2. Use a timer to ensure consistent incubation times for all experimental conditions.3. Calibrate pipettes regularly and use proper pipetting techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway. It is designed to bind to the intracellular domain of the Frizzled receptor, preventing the binding of Dishevelled and thereby inhibiting the downstream signaling cascade that leads to the accumulation of β-catenin. This inhibition is expected to modulate neuronal plasticity and excitability.
Q2: What is a typical starting concentration range for this compound in primary neuronal cultures?
A2: For initial experiments, a concentration range of 1 nM to 10 µM is recommended. A dose-response experiment should be performed to determine the optimal concentration for the desired neuronal response in your specific cell type.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.
Q4: What are the expected effects of this compound on neuronal activity?
A4: By inhibiting the Wnt/β-catenin pathway, this compound is expected to modulate synaptic transmission and neuronal excitability. The specific effects may vary depending on the neuronal cell type and the developmental stage of the culture. Expected outcomes could include changes in neurite outgrowth, synaptic protein expression, and electrophysiological properties.
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Dose-Response Assay
Objective: To determine the effective concentration range of this compound for inducing a maximal neuronal response (e.g., neurite outgrowth) without causing cytotoxicity.
Materials:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)[1]
-
Neurobasal medium supplemented with B27 and L-glutamine[2]
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Fluorescence microscope
-
Neurite outgrowth staining reagents (e.g., anti-β-III tubulin antibody)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Plating:
-
Plate primary neurons in a 96-well plate at a density of 20,000 cells per well.[2]
-
Culture the cells for at least 24 hours to allow for adherence.
-
-
This compound Dilution Series:
-
Prepare a serial dilution of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
-
Treatment:
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
Neurite Outgrowth Analysis:
-
After incubation, fix the cells and stain for a neuronal marker such as β-III tubulin.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software.
-
-
Cell Viability Assay:
-
In a parallel plate, perform a cell viability assay according to the manufacturer's instructions to assess the cytotoxic effects of this compound at each concentration.
-
-
Data Analysis:
-
Normalize the neurite outgrowth data to the vehicle control.
-
Plot the normalized neurite outgrowth and cell viability as a function of this compound concentration to determine the optimal dose range.
-
Quantitative Data
Table 1: Dose-Response of this compound on Neurite Outgrowth and Cell Viability
| This compound Concentration (µM) | Average Neurite Length (µm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle) | 150 | ± 12 | 100 |
| 0.01 | 180 | ± 15 | 98 |
| 0.1 | 250 | ± 21 | 95 |
| 1 | 320 | ± 25 | 92 |
| 10 | 210 | ± 18 | 65 |
| 100 | 95 | ± 10 | 20 |
Data are representative of a hypothetical experiment and should be empirically determined.
Visualizations
Caption: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
Terbequinil Solution Stability: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Terbequinil in solution. Due to its status as an experimental compound, specific public data on its stability is limited. The information herein is based on general principles of pharmaceutical chemistry, with a focus on potential degradation pathways for its core chemical structure, a quinoline derivative with a carboxamide group.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of this compound degradation in solution?
A1: Based on its chemical structure, this compound is potentially susceptible to two primary degradation pathways:
-
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of a carboxylic acid and an amine, which may result in a loss of biological activity.
-
Photodegradation: Quinoline derivatives are often sensitive to light, particularly in the UV range. Exposure to light can induce photochemical reactions that alter the molecule's structure and compromise its integrity.
Q2: How can I minimize the degradation of my this compound stock solutions?
A2: To maintain the stability of your this compound solutions, we recommend the following precautions:
-
pH Control: Maintain the pH of the solution within a neutral range (pH 6.0-7.5) to minimize acid or base-catalyzed hydrolysis.
-
Light Protection: Protect the solution from light at all times by using amber vials or by wrapping the container in aluminum foil.
-
Temperature Control: Store stock solutions at low temperatures, preferably at -20°C or -80°C, to slow down potential degradation reactions.
-
Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Q3: What are the signs of this compound degradation?
A3: Degradation of this compound may manifest as:
-
A change in the color or clarity of the solution.
-
The appearance of precipitates.
-
A decrease in the expected biological activity in your experiments.
-
The appearance of new peaks in your analytical chromatograms (e.g., HPLC, LC-MS).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in my assay. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Verify the pH of your assay buffer. Protect the solution from light during the experiment. |
| I see a precipitate in my thawed stock solution. | Poor solubility or degradation product precipitation. | Try sonicating the solution briefly. If the precipitate persists, it may be a degradation product. Prepare a fresh stock solution. Consider using a different solvent system if solubility is an issue. |
| My HPLC analysis shows multiple peaks for my this compound standard. | The compound has degraded. | Prepare a fresh stock solution and re-analyze. Ensure the storage conditions of the previous stock were appropriate. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO (or other suitable solvent)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To assess the stability of this compound in solution under different conditions (e.g., pH, light exposure).
-
Method:
-
Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a working concentration in different buffers with varying pH values (e.g., pH 4, 7, 9).
-
For photostability testing, expose a set of solutions to a light source (e.g., a UV lamp or ambient light) while keeping a control set in the dark.
-
Take aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by a validated HPLC method to quantify the amount of remaining this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Data Presentation
Table 1: Effect of pH on this compound Stability at Room Temperature (Hypothetical Data)
| Time (hours) | % this compound Remaining (pH 4.0) | % this compound Remaining (pH 7.0) | % this compound Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 2 | 95.2 | 99.8 | 92.5 |
| 4 | 90.1 | 99.5 | 85.3 |
| 8 | 80.5 | 99.1 | 70.1 |
| 24 | 55.3 | 97.8 | 40.2 |
Table 2: Effect of Light Exposure on this compound Stability at pH 7.0 (Hypothetical Data)
| Time (hours) | % this compound Remaining (Light) | % this compound Remaining (Dark) |
| 0 | 100 | 100 |
| 2 | 88.7 | 99.8 |
| 4 | 78.1 | 99.5 |
| 8 | 60.2 | 99.1 |
| 24 | 35.5 | 97.8 |
Visualizations
Caption: Potential degradation pathways of a this compound-like compound.
Caption: Workflow for assessing the stability of this compound in solution.
Technical Support Center: Terbequinil Application in Long-Term Cell Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the cytotoxicity of Terbequinil in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental small molecule that functions as a G-quadruplex ligand. G-quadruplexes are secondary structures found in nucleic acids that are particularly abundant in telomeres and promoter regions of oncogenes. By binding to and stabilizing these structures, this compound can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
Q2: Why am I observing significant cytotoxicity with this compound in my long-term cell cultures?
Significant cytotoxicity in long-term cultures is a known challenge with compounds like this compound that target fundamental cellular processes. The continuous exposure to a cytotoxic agent can lead to cumulative damage and cell death. The specific level of cytotoxicity can be influenced by the cell type, concentration of this compound, and the duration of the experiment.
Q3: What are the initial steps to troubleshoot high cytotoxicity?
The first step is to perform a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line. This will help in selecting a concentration range that is effective but minimizes excessive cell death, especially for long-term studies.
Q4: Can the cell culture medium influence this compound's cytotoxicity?
Yes, the composition of the cell culture medium can impact cellular metabolism and drug sensitivity. For instance, using a medium with galactose instead of glucose can alter cellular metabolism and potentially make cells more sensitive to toxins. It is crucial to maintain consistent and optimized culture conditions.[1]
Q5: Are there alternative cell culture models that can reduce cytotoxicity issues?
Three-dimensional (3D) cell culture models, such as spheroids or organoids, can sometimes provide a more physiologically relevant environment and may exhibit different sensitivities to cytotoxic compounds compared to traditional 2D monolayer cultures.[2] These models can better mimic the tumor microenvironment and may offer a more accurate assessment of a drug's therapeutic window.
Troubleshooting Guides
Problem 1: Excessive Cell Death in Long-Term Cultures
Symptoms:
-
A rapid decline in cell viability within the first few days of culture.
-
Widespread detachment of adherent cells.
-
High percentage of dead cells as determined by viability assays (e.g., Trypan Blue, Propidium Iodide).
Possible Causes:
-
The concentration of this compound is too high for long-term exposure.
-
The cell line is particularly sensitive to G-quadruplex stabilization.
-
Sub-optimal cell culture conditions are exacerbating the cytotoxic effects.
Solutions:
| Step | Action | Rationale |
| 1 | Re-evaluate Concentration | Perform a detailed dose-response curve to identify a concentration that maintains a balance between efficacy and cell viability over the desired time course. |
| 2 | Intermittent Dosing | Instead of continuous exposure, consider an intermittent dosing schedule (e.g., 24 hours on, 48 hours off) to allow cells to recover. |
| 3 | Optimize Culture Medium | Ensure the medium is fresh and contains all necessary supplements. Consider using specialized media formulations that may enhance cell robustness. |
| 4 | Co-treatment with a Pan-Caspase Inhibitor | If apoptosis is the primary mode of cell death, co-treatment with a pan-caspase inhibitor like Z-VAD-FMK may reduce cytotoxicity. This should be used judiciously as it can interfere with the intended therapeutic effect. |
Problem 2: Gradual Decline in Cell Health and Proliferation
Symptoms:
-
Reduced proliferation rate over time.
-
Changes in cell morphology (e.g., becoming more flattened and enlarged).
-
Increased signs of cellular stress.
Possible Causes:
-
Chronic, low-level cytotoxicity leading to cellular senescence.
-
Selection of a resistant sub-population of cells.
-
Degradation of this compound in the culture medium over time, leading to inconsistent effects.
Solutions:
| Step | Action | Rationale |
| 1 | Regular Media Changes | Ensure regular and consistent replacement of the culture medium containing fresh this compound to maintain a stable drug concentration. |
| 2 | Senescence-Associated β-galactosidase Staining | Perform staining to determine if the cells are undergoing senescence. |
| 3 | Characterize Cell Population | Analyze the cell population over time to check for the emergence of resistant clones. This can be done through molecular profiling or sensitivity re-testing. |
| 4 | Consider a 3D Culture Model | Transitioning to a 3D culture model may provide a more stable and physiologically relevant environment for long-term studies.[2] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
Objective: To determine the concentration of this compound that inhibits 50% of cell growth in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT, XTT, or similar cell viability assay reagent[3]
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.
-
Treatment: Remove the overnight culture medium and add the various concentrations of this compound to the wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Long-Term Viability Monitoring with Intermittent Dosing
Objective: To assess the long-term effect of intermittent this compound exposure on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Multi-well cell culture plates
-
Automated cell counter or hemocytometer
-
Trypan blue solution[3]
Methodology:
-
Cell Seeding: Seed cells in multiple replicate plates.
-
Initial Treatment: After 24 hours, treat the cells with this compound at a concentration around the IC50 value.
-
Intermittent Dosing Schedule:
-
After 24 hours of treatment, wash the cells with PBS and add fresh, drug-free medium.
-
Culture for the next 48 hours in the drug-free medium.
-
Repeat this cycle of 24-hour treatment followed by a 48-hour recovery period.
-
-
Viability Assessment: At regular intervals (e.g., every 48 or 72 hours), harvest the cells from one of the replicate plates.
-
Cell Counting: Perform a cell count using an automated cell counter or a hemocytometer with trypan blue staining to determine the number of viable and dead cells.
-
Data Analysis: Plot the viable cell number over time for both the treated and control groups to assess the long-term impact on proliferation and viability.
Quantitative Data Summary
Table 1: Example IC50 Values of this compound in Different Cell Lines after 72h Exposure
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 150 |
| MCF-7 | Breast Adenocarcinoma | 250 |
| U87 | Glioblastoma | 100 |
| HeLa | Cervical Cancer | 300 |
Note: These are example values and the actual IC50 should be determined experimentally for your specific cell line and conditions.
Table 2: Comparison of Continuous vs. Intermittent Dosing on Cell Viability (%)
| Time (days) | Continuous Dosing (1x IC50) | Intermittent Dosing (1x IC50) | Control |
| 3 | 60% | 85% | 100% |
| 6 | 35% | 70% | 100% |
| 9 | 15% | 55% | 100% |
| 12 | <5% | 40% | 100% |
Note: This table illustrates a hypothetical scenario where intermittent dosing improves long-term cell viability.
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Cytotoxicity Mitigation
Caption: Troubleshooting workflow for mitigating this compound cytotoxicity.
References
Technical Support Center: Refinement of Animal Behavioral Tests Involving Terbequinil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Terbequinil in animal behavioral tests. As specific preclinical data for this compound is not publicly available, the information provided is based on the known pharmacological class of GABA-A receptor inverse agonists. Researchers should use this guidance as a starting point and establish the specific profile of this compound through empirical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as SR-25776) is an experimental compound identified as a GABA-A (γ-aminobutyric acid type A) receptor inverse agonist.[1] Unlike GABA-A receptor agonists (e.g., benzodiazepines) which enhance the inhibitory effects of GABA, inverse agonists bind to the GABA-A receptor and reduce the influx of chloride ions, leading to increased neuronal excitability.[2] This mechanism suggests that this compound may have pro-cognitive, anxiogenic (anxiety-promoting), or pro-convulsant effects.
Q2: Which animal behavioral tests are most relevant for assessing the effects of this compound?
A2: Given its mechanism of action as a GABA-A inverse agonist, the following behavioral paradigms are highly relevant:
-
Cognitive Enhancement: Morris Water Maze, Novel Object Recognition, and Passive Avoidance tasks are suitable for evaluating potential improvements in learning and memory.[3][4]
-
Anxiety-like Behavior: The Elevated Plus Maze and Open Field Test are standard assays to assess anxiogenic effects.[5][6]
-
Seizure Threshold: Tests involving pro-convulsant agents like pentylenetetrazol (PTZ) can be used to determine if this compound lowers the seizure threshold.
Q3: What are the potential adverse effects of this compound in animal models?
A3: Based on the pharmacology of GABA-A inverse agonists, potential adverse effects include:
-
Increased anxiety and stress-related behaviors (e.g., increased defecation, freezing).[7]
-
Seizures or convulsions, particularly at higher doses.[2]
-
General hyperactivity or restlessness.
-
Detrimental effects on performance in some behavioral tasks if the dose is not optimized.[8]
Q4: How should I determine the appropriate dose range for this compound in my behavioral studies?
A4: A thorough dose-response study is critical. Start with a very low dose and gradually escalate. Monitor for behavioral changes and signs of toxicity. For GABA-A inverse agonists, doses in the range of 0.1 to 30 mg/kg (i.p.) have been used in rodent studies, but the optimal dose will be compound-specific.[6][8][9] It is also crucial to consider the route of administration and the formulation of the compound.
Q5: What is the expected pharmacokinetic profile of a compound like this compound?
A5: Specific pharmacokinetic data for this compound is not available. For oral compounds, bioavailability can be influenced by factors like the first-pass effect in the liver.[10] It is essential to conduct pharmacokinetic studies in the chosen animal model to determine key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and half-life. This information is vital for designing the dosing regimen in behavioral experiments to ensure that the drug is active during the testing period.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High variability in behavioral data between animals in the this compound-treated group. | 1. Inconsistent drug administration.2. Individual differences in drug metabolism.3. Stress-induced variability. | 1. Ensure precise and consistent dosing technique.2. Increase the sample size to account for individual variability.3. Acclimatize animals to handling and the testing environment to minimize stress. |
| Animals exhibit seizures or convulsive behavior after this compound administration. | The dose is too high, leading to excessive neuronal excitation. | 1. Immediately lower the dose for subsequent experiments.2. Conduct a thorough dose-finding study to identify the maximum tolerated dose (MTD).3. Have a protocol in place for animal care in the event of a seizure. |
| No significant effect of this compound is observed in a cognitive task where an improvement was expected. | 1. The dose is too low (sub-therapeutic).2. The dose is too high, causing non-specific behavioral effects (e.g., hyperactivity, anxiety) that interfere with task performance.3. The timing of drug administration relative to the behavioral test is not optimal.4. The chosen behavioral paradigm is not sensitive to the specific cognitive domain affected by the compound. | 1. Perform a dose-response study to find the optimal therapeutic window.2. Conduct pharmacokinetic studies to align peak plasma/brain concentrations with the testing period.3. Consider using a battery of different cognitive tests to assess various aspects of cognition.[3][4] |
| Control animals show high levels of anxiety-like behavior, masking the potential anxiogenic effects of this compound. | 1. Environmental stressors in the testing room (e.g., noise, bright lights).2. Inadequate habituation to the testing apparatus and procedure.3. Inexperienced handling of the animals. | 1. Control the testing environment to be quiet and have appropriate lighting.2. Ensure a sufficient habituation period for the animals to the testing room and equipment.3. All experimenters should be well-trained in animal handling to minimize stress. |
| This compound-treated animals show a decrease in locomotor activity, confounding the results of the behavioral test. | While GABA-A inverse agonists are generally expected to increase activity, paradoxical effects can occur at certain doses or in specific contexts. This could also be a sign of toxicity. | 1. Conduct an open field test to specifically assess locomotor activity at different doses.2. If hypoactivity is observed, consider whether the behavioral paradigm is reliant on motor activity and interpret the results with caution.3. Observe for other signs of toxicity. |
Quantitative Data from Representative GABA-A Inverse Agonist Studies
Note: The following data is from studies on various GABA-A inverse agonists and is for illustrative purposes only. This data is not specific to this compound.
Table 1: Effects of a GABA-A Inverse Agonist (DMCM) in the Elevated Plus Maze (Mice)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (seconds) | Open Arm Entries |
| Vehicle | - | 45.3 ± 5.2 | 8.1 ± 1.3 |
| DMCM | 0.5 | 28.7 ± 4.1 | 5.2 ± 0.9 |
| DMCM | 1.0 | 15.1 ± 3.5 | 3.1 ± 0.6 |
| DMCM | 1.5 | 8.9 ± 2.1 | 1.8 ± 0.4 |
| *Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle. (Data adapted from a study on DMCM's effects in an elevated plus-maze model).[6] |
Table 2: Effects of a GABA-A α5 Selective Inverse Agonist (PWZ-029) in the Novel Object Recognition Test (Rats)
| Treatment Group | Dose (mg/kg) | Discrimination Index |
| Vehicle | - | 0.15 ± 0.08 |
| PWZ-029 | 2 | 0.42 ± 0.07 |
| PWZ-029 | 5 | 0.48 ± 0.06 |
| PWZ-029 | 10 | 0.51 ± 0.05 |
| Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle. (Data adapted from a study on PWZ-029's effects on object recognition).[3] |
Table 3: Effects of a GABA-A α5 Selective Inverse Agonist (α5IA-II) in the Morris Water Maze (Rats)
| Treatment Phase | Treatment Group | Trial 1 to Trial 2 Difference in Latency (s) |
| Encoding | Vehicle | 25.4 ± 3.1 |
| Encoding | α5IA-II | 38.2 ± 4.5 |
| Consolidation | Vehicle | 26.1 ± 3.3 |
| Consolidation | α5IA-II | 27.5 ± 3.8 |
| Recall | Vehicle | 24.9 ± 2.9 |
| Recall | α5IA-II | 35.7 ± 4.1 |
| *Data are presented as Mean ± SEM. p<0.05 compared to Vehicle. (Data adapted from a study on α5IA-II's effects in the Morris water maze).[11] |
Experimental Protocols
Protocol 1: Elevated Plus Maze for Assessing Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Adult male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle at the predetermined dose and time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
Analyze the video for time spent in the open and closed arms, number of entries into each arm, and total distance traveled.
-
-
Expected Outcome with an Anxiogenic Compound: A significant decrease in the time spent in and the number of entries into the open arms compared to the vehicle-treated group.
Protocol 2: Morris Water Maze for Assessing Spatial Learning and Memory
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Animals: Adult rodents.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Administer this compound or vehicle daily before the training session.
-
Conduct 4 trials per day for each animal. In each trial, place the animal in the pool from one of four starting positions.
-
Allow the animal to swim and find the hidden platform. If it fails to find it within 60-90 seconds, guide it to the platform.
-
Record the escape latency (time to find the platform) and the swim path.
-
-
Probe Trial (24 hours after the last acquisition day):
-
Remove the platform from the pool.
-
Administer this compound or vehicle.
-
Place the animal in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located).
-
-
-
Expected Outcome with a Pro-cognitive Compound: A significant decrease in escape latency during the acquisition phase and a significant increase in the time spent in the target quadrant during the probe trial compared to the vehicle-treated group.
Visualizations
Caption: GABA-A receptor signaling and the effect of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 3. PWZ-029, AN INVERSE AGONIST SELECTIVE FOR α5 GABAA RECEPTORS, IMPROVES OBJECT RECOGNITION, BUT NOT WATER-MAZE MEMORY IN NORMAL AND SCOPOLAMINE-TREATED RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for a Significant Role of α3-Containing GABAA Receptors in Mediating the Anxiolytic Effects of Benzodiazepines | Journal of Neuroscience [jneurosci.org]
- 6. Behavioral differences in an elevated plus-maze: correlation between anxiety and decreased number of GABA and benzodiazepine receptors in mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The benzodiazepine inverse agonist DMCM as an unconditional stimulus for fear-induced analgesia: implications for the role of GABAA receptors in fear-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of benzodiazepine receptor inverse agonists and nicotine on behavioral vigilance in senescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiogenic properties of an inverse agonist selective for α3 subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. An inverse agonist selective for alpha5 subunit-containing GABAA receptors improves encoding and recall but not consolidation in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Signal-to-Noise Ratio in Terbequinil Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Terbequinil binding assays and improve the signal-to-noise ratio.
FAQs: Quick Answers to Common Problems
Q1: My fluorescence signal is very low. What are the likely causes?
A1: A low fluorescence signal can stem from several factors:
-
Incorrect Instrument Settings: Ensure the excitation and emission wavelengths are appropriate for this compound or the fluorescent probe being used. The gain setting on the reader may be too low.
-
Suboptimal Buffer Conditions: The concentration of cations, particularly potassium (K⁺), is crucial for G-quadruplex formation, which is the binding target of this compound. Insufficient K⁺ can lead to improperly folded DNA and reduced binding.
-
Low Concentration of Binding Partners: Inaccurate quantification of this compound or the G-quadruplex DNA can lead to a weak signal.
-
Fluorescence Quenching: The binding of this compound to G-quadruplex DNA is expected to cause fluorescence quenching. Therefore, a decrease in signal is the expected outcome. If you are expecting an increase, your assay design might be flawed.
Q2: I am observing high background fluorescence. How can I reduce it?
A2: High background can obscure the specific signal. Here are some strategies to mitigate it:
-
Use High-Quality Reagents: Ensure that your buffer components and water are of high purity and free from fluorescent contaminants.
-
Optimize Microplate Choice: For fluorescence assays, use black microplates to minimize background noise and autofluorescence.[1]
-
Check for Autofluorescence: Components of your assay buffer or the this compound stock solution itself might be autofluorescent. Run controls with buffer and this compound alone to assess their contribution to the background.
-
Blocking Agents: In some cases, adding a small amount of a non-interacting protein like Bovine Serum Albumin (BSA) can help to reduce non-specific binding of this compound to the plate surface, which can contribute to background.
Q3: The variability between my replicate wells is high. What can I do to improve consistency?
A3: High variability can make data interpretation difficult. Consider the following:
-
Increase the Number of Flashes: On your microplate reader, increasing the number of flashes per well can average out outliers and reduce variability, especially for samples with low concentrations.[1]
-
Ensure Proper Mixing: Inadequate mixing of reagents in the wells can lead to inconsistent results. Ensure thorough but gentle mixing after adding all components.
-
Check for Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Well-Scanning Settings: If your plate reader has a well-scanning feature, using it can help to correct for heterogeneous signal distribution within a well.[1]
Q4: How do I know if this compound is binding non-specifically to other DNA structures?
A4: It is important to assess the selectivity of this compound for G-quadruplex DNA over other forms of DNA, such as duplex DNA.
-
Run Control Experiments: Include a duplex DNA control in your assay to measure the extent of non-specific binding.
-
Competition Assays: Perform competition experiments where you pre-incubate the G-quadruplex DNA with a known G-quadruplex-specific ligand before adding this compound. A significant reduction in this compound binding would indicate specific binding to the G-quadruplex.
Troubleshooting Guides
Problem 1: Low Signal-to-Noise Ratio
A poor signal-to-noise ratio is a common challenge in fluorescence-based assays. The following steps can help you diagnose and address the issue.
Logical Troubleshooting Workflow
Troubleshooting Steps for Low Signal-to-Noise Ratio
| Step | Action | Rationale |
| 1. Verify Instrument Settings | Check excitation and emission wavelengths for this compound. Increase the gain setting incrementally. Increase the number of flashes per well.[1] | Incorrect settings will lead to suboptimal signal detection. Higher gain amplifies the signal, but be cautious of increasing noise as well. More flashes provide a more stable, averaged reading. |
| 2. Assess Buffer Composition | Ensure the presence of an adequate concentration of K⁺ (typically 50-100 mM) to stabilize the G-quadruplex structure. Verify the pH of the buffer (usually around 7.2-7.4). | Monovalent cations, especially potassium, are essential for the proper folding and stability of G-quadruplex DNA.[2] The binding of this compound is dependent on this structure. |
| 3. Evaluate Reagent Concentrations and Quality | Confirm the concentrations of your this compound and G-quadruplex DNA stocks using a reliable quantification method (e.g., UV-Vis spectroscopy). Use freshly prepared reagents. | Inaccurate concentrations will lead to a weaker than expected signal. Degradation of reagents can also result in a poor signal. |
| 4. Investigate Background Signal | Measure the fluorescence of a well containing only the assay buffer. Measure the fluorescence of a well with buffer and this compound. Use black, opaque-walled microplates.[1] | This will help identify if the buffer or the compound itself is contributing to high background fluorescence. Black plates reduce light scatter and background fluorescence. |
| 5. Optimize Assay Parameters | Perform a titration of the G-quadruplex DNA concentration to find the optimal concentration that gives a robust signal change upon this compound binding. | The optimal concentration of the binding partner is crucial for achieving a good assay window. |
Problem 2: Inconsistent or Non-Reproducible Results
Variability in results can undermine the reliability of your findings. Follow this workflow to identify and resolve sources of inconsistency.
Logical Troubleshooting Workflow
Troubleshooting Steps for Inconsistent Results
| Step | Action | Rationale |
| 1. Review Pipetting Technique and Calibration | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Use low-retention pipette tips. | Inaccurate liquid handling is a major source of variability in microplate assays. |
| 2. Ensure Thorough Mixing in Wells | Gently mix the plate on a plate shaker after adding all reagents. Avoid introducing bubbles. | Incomplete mixing leads to heterogeneous concentrations in the wells, resulting in variable readings. |
| 3. Standardize Incubation Time and Temperature | Use a consistent incubation time for all experiments. Ensure the plate is incubated at a stable temperature. | Binding is a time and temperature-dependent process. Variations in these parameters will affect the extent of binding and thus the signal. |
| 4. Inspect Microplate for Defects or Contamination | Visually inspect the microplate for any irregularities in the wells. Ensure the plate is clean and free from dust or other contaminants. | Scratches, dust, or other imperfections on the plate can interfere with the light path and cause erroneous readings. |
Experimental Protocols
Protocol 1: Fluorescence Quenching Assay for this compound Binding to G-Quadruplex DNA
This protocol describes a fluorescence titration experiment to determine the binding affinity of this compound to a pre-formed G-quadruplex DNA structure. The assay is based on the principle that the intrinsic fluorescence of this compound is quenched upon binding to the G-quadruplex.
Experimental Workflow
Caption: Workflow for this compound-G-quadruplex fluorescence quenching assay.
Materials:
-
This compound
-
G-quadruplex forming oligonucleotide (e.g., human telomeric sequence 5'-d[AGGG(TTAGGG)3]-3')
-
Assay Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl
-
Nuclease-free water
-
Black, non-binding 96-well or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
G-Quadruplex DNA Preparation:
-
Dissolve the oligonucleotide in the assay buffer to a stock concentration of 100 µM.
-
To anneal the DNA into a G-quadruplex structure, heat the solution to 95°C for 5 minutes and then allow it to slowly cool to room temperature overnight.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Prepare a working solution by diluting the stock solution in the assay buffer to a suitable concentration (e.g., 2 µM). The final DMSO concentration in the assay should be kept low (<1%) to avoid interference.
-
-
Assay Setup (Titration):
-
In a black microplate, add a fixed concentration of this compound to each well (e.g., 100 nM final concentration).
-
Add increasing concentrations of the pre-annealed G-quadruplex DNA to the wells. A typical concentration range would be from 0 to 2 µM.
-
Ensure the final volume in each well is the same by adding assay buffer.
-
Include control wells:
-
Buffer only (for background subtraction).
-
This compound in buffer (for initial fluorescence).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for this compound (e.g., excitation ~350 nm, emission ~450 nm - these may need to be optimized).
-
Record the fluorescence intensity for each well.
-
-
Data Analysis:
-
Subtract the background fluorescence (buffer only) from all readings.
-
Plot the fluorescence intensity of this compound as a function of the G-quadruplex DNA concentration.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Quantitative Data Summary (Example)
The following table provides hypothetical binding affinity data for this compound with different DNA structures to illustrate the expected outcomes.
| DNA Structure | Cation Condition | Dissociation Constant (Kd) | Fluorescence Change |
| Telomeric G-quadruplex | 100 mM K⁺ | 50 nM | Quenching |
| Telomeric G-quadruplex | 100 mM Na⁺ | 200 nM | Quenching |
| c-myc G-quadruplex | 100 mM K⁺ | 80 nM | Quenching |
| Duplex DNA | 100 mM K⁺ | > 10 µM | Minimal Change |
Signaling Pathways and Logical Relationships
G-Quadruplex Formation and Ligand Binding
Caption: Cation-dependent folding of G-quadruplex DNA and subsequent binding of this compound.
References
Technical Support Center: Terbequinil and GABAA Receptor Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Terbequinil in GABAA receptor binding assays. The information is designed to help identify and resolve common issues, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the γ-aminobutyric acid type A (GABAA) receptor. It acts as an inverse agonist at this receptor.
Q2: What is non-specific binding in the context of a GABAA receptor binding assay?
A2: Non-specific binding refers to the interaction of a ligand, such as radiolabeled this compound or a competing radioligand, with components in the assay other than the intended target (the GABAA receptor). This can include binding to the filter membrane, other proteins in the membrane preparation, or the walls of the assay plate. This binding is typically of low affinity and is not saturable.[1]
Q3: Why is it crucial to minimize non-specific binding?
A3: High non-specific binding can obscure the true specific binding signal to the GABAA receptor, leading to a low signal-to-noise ratio. This can result in inaccurate determination of binding affinity (Kd) and potency (IC50) of test compounds like this compound, potentially leading to misinterpretation of experimental results.
Q4: How is non-specific binding experimentally determined?
A4: Non-specific binding is determined by measuring the amount of radioligand that binds in the presence of a saturating concentration of an unlabeled competitor that is known to bind with high affinity to the target receptor.[1] This unlabeled compound occupies nearly all the specific receptor sites, so any remaining bound radioligand is considered non-specific. For the GABAA receptor benzodiazepine site, a common competitor is diazepam.[2]
Troubleshooting Guide: Reducing Non-Specific Binding of this compound
This guide addresses common issues of high non-specific binding in GABAA receptor assays involving this compound.
| Problem | Potential Cause | Recommended Solution |
| High background signal in all wells, including those for non-specific binding. | 1. Radioligand sticking to filters or vials: The physicochemical properties of the radioligand or this compound may promote adhesion to the assay materials. 2. Inadequate washing: Insufficient or inefficient washing may not remove all unbound radioligand. | 1. Pre-soak filters: Pre-soak the filter mats in a solution like 0.5% polyethyleneimine (PEI) to reduce radioligand adhesion. 2. Optimize washing: Increase the number of wash steps or the volume of ice-cold wash buffer. Ensure the vacuum is effectively removing all liquid. |
| Non-specific binding is a high percentage (>50%) of total binding. | 1. Radioligand concentration is too high: This can lead to increased binding to low-affinity, non-saturable sites. 2. Issues with membrane preparation: Poor quality membrane preparations may have denatured receptors or expose non-specific binding sites. 3. Inappropriate buffer composition: The pH or ionic strength of the buffer may be promoting non-specific interactions.[3] | 1. Use an appropriate radioligand concentration: Ideally, use a concentration at or below the Kd of the radioligand for the receptor. 2. Prepare fresh membranes: Use fresh, high-quality brain membrane preparations. Consider a Triton X-100 wash step during preparation to remove endogenous GABA and other interfering substances. 3. Adjust buffer conditions: Systematically vary the pH and salt concentration (e.g., NaCl) of the binding buffer to find optimal conditions that minimize non-specific binding while maintaining specific binding.[3] |
| Inconsistent results between replicate wells. | 1. Incomplete resuspension of membranes: If the membrane preparation is not uniformly suspended, different amounts of receptor will be added to each well. 2. Pipetting errors: Inaccurate pipetting of the radioligand, competitor, or this compound. | 1. Ensure uniform membrane suspension: Vortex the membrane preparation immediately before each pipetting step. 2. Use calibrated pipettes: Ensure all pipettes are properly calibrated and use reverse pipetting for viscous solutions like membrane suspensions. |
| Low or no specific binding detected. | 1. Degraded receptors: Improper storage or handling of the membrane preparation can lead to a loss of functional receptors. 2. Incorrect competitor concentration: The concentration of the unlabeled competitor used to define non-specific binding may be too low to fully saturate the receptors. | 1. Use fresh or properly stored membranes: Prepare fresh membranes or ensure they have been stored at -80°C in appropriate cryoprotectant. 2. Use a saturating competitor concentration: A common rule of thumb is to use the unlabeled competitor at a concentration 100 times its Kd for the receptor.[1] For diazepam at the GABAA receptor, 10 µM is a standard concentration.[2] |
Quantitative Data: GABAA Receptor Ligand Affinities
The following table provides IC50 values for several known ligands that bind to the benzodiazepine site of the GABAA receptor. This data can be used as a reference for expected binding affinities in a well-optimized assay.
| Compound | IC50 (µM) |
| Flunitrazepam | 0.0032 |
| Diazepam | 0.016 |
| Zolpidem | 0.03 |
| CL 218 ,872 | 0.81 |
| GABA | >10 |
| Muscimol | >10 |
Data sourced from a [³H]Flunitrazepam binding assay.[2]
Experimental Protocols
Detailed Protocol: GABAA Receptor Radioligand Binding Assay
This protocol is adapted for a competitive binding assay to determine the affinity of a test compound like this compound at the GABAA receptor benzodiazepine site using [³H]Flunitrazepam as the radioligand.
Materials:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]Flunitrazepam (specific activity ~80 Ci/mmol)
-
Unlabeled Competitor for Non-Specific Binding (NSB): Diazepam
-
Test Compound: this compound
-
Membrane Preparation: Rat whole brain membranes (minus cerebellum)
-
96-well filter plates (e.g., GF/B glass fiber)
-
Scintillation fluid and counter
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of [³H]Flunitrazepam in binding buffer. For a final assay concentration of 1 nM, a 10X stock of 10 nM is convenient.
-
Prepare a stock solution of Diazepam in binding buffer. For a final assay concentration of 10 µM for NSB determination, a 10X stock of 100 µM is suitable.
-
Prepare serial dilutions of this compound in binding buffer to generate a concentration-response curve (e.g., from 100 µM to 0.1 nM final concentrations).
-
-
Assay Setup:
-
Set up the assay in a 96-well plate format. For each concentration of this compound, you will have triplicate wells.
-
Total Binding (TB) wells: Add 50 µL of binding buffer.
-
Non-Specific Binding (NSB) wells: Add 50 µL of 100 µM Diazepam stock (for a final concentration of 10 µM).
-
Test Compound wells: Add 50 µL of the corresponding this compound serial dilution.
-
-
Addition of Radioligand and Membranes:
-
To all wells, add 50 µL of the 10 nM [³H]Flunitrazepam stock (for a final concentration of 1 nM).
-
Thaw the rat brain membrane preparation on ice. Dilute the membranes in binding buffer to a final concentration that will yield a robust signal (e.g., 100-200 µg of protein per well). Vortex the diluted membranes immediately before addition.
-
Add 100 µL of the diluted membrane preparation to all wells. The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 4°C or room temperature (optimization may be required).
-
-
Harvesting:
-
Rapidly terminate the binding reaction by vacuum filtration onto the 96-well filter plate.
-
Wash the filters three times with 200 µL of ice-cold wash buffer per well.
-
-
Counting:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each set of triplicates.
-
Determine Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 of this compound.
-
Visualizations
GABAA Receptor Signaling Pathway
References
Validation & Comparative
Terbequinil: A Comparative Analysis Against Other GABAA Receptor Inverse Agonists
This guide provides a detailed comparison of Terbequinil with other prominent GABAA receptor inverse agonists, such as Dimethyl 4-ethyl-6,7-dimethoxy-β-carboline-3-carboxylate (DMCM), Methyl β-carboline-3-carboxylate (β-CCM), and N-methyl-β-carboline-3-carboxamide (FG-7142). The focus is on their pharmacological effects, supported by experimental data, to assist researchers and drug development professionals in understanding their relative profiles.
Introduction to GABAA Receptor Inverse Agonism
The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel that serves as the primary mediator of fast inhibitory neurotransmission in the central nervous system. The binding of GABA to its receptor facilitates the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability. GABAA receptors possess multiple allosteric modulatory sites, including the benzodiazepine (BZD) site. While agonists at this site (e.g., diazepam) enhance the effect of GABA, leading to sedative and anxiolytic effects, inverse agonists produce the opposite effect. They bind to the BZD site and allosterically decrease the GABA-mediated chloride current, resulting in increased neuronal excitability, which can manifest as proconvulsant, anxiogenic, and memory-enhancing effects. This compound is a potent and selective inverse agonist at the BZD site of the GABAA receptor.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the binding affinity and in vivo proconvulsant effects of this compound in comparison to other well-characterized GABAA inverse agonists.
Table 1: In Vitro Receptor Binding Affinity
| Compound | IC50 (nM) for [3H]flumazenil binding in rat cerebral cortex |
| This compound | 0.78 |
| DMCM | 0.6 |
| β-CCM | 0.4 |
| FG-7142 | 3.0 |
Data represent the concentration of the drug required to inhibit 50% of specific [3H]flumazenil binding to the BZD site on GABAA receptors in rat brain tissue.
Table 2: In Vivo Proconvulsant Effects in Mice
| Compound | ED50 (mg/kg, i.v.) for inducing clonic convulsions |
| This compound | 0.1 |
| DMCM | 0.3 |
| β-CCM | 0.2 |
| FG-7142 | 15.0 |
Data represent the median effective dose required to induce clonic seizures in 50% of the test animals following intravenous administration.
Signaling Pathway and Mechanism of Action
GABAA inverse agonists exert their effects by modulating the function of the GABAA receptor channel. The diagram below illustrates this mechanism.
Caption: Mechanism of GABAA receptor modulation by GABA and an inverse agonist like this compound.
Experimental Protocols
The data presented in this guide are derived from standard, validated preclinical assays. Below are the detailed methodologies for the key experiments cited.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound and other compounds for the benzodiazepine binding site on the GABAA receptor.
Protocol:
-
Tissue Preparation: Cerebral cortices from adult male Wistar rats are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifugation: The homogenate is centrifuged at 48,000 x g for 10 minutes. The resulting pellet is washed three times by resuspension in fresh buffer and centrifugation.
-
Incubation: The final pellet is resuspended in buffer to a final protein concentration of 0.2-0.4 mg/mL. Aliquots of the membrane suspension are incubated with 1 nM [3H]flumazenil (a BZD site radioligand) and various concentrations of the test compound (e.g., this compound, DMCM) in a final volume of 1 mL.
-
Equilibrium: The incubation is carried out at 0-4°C for 60 minutes to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum. The filters are washed three times with ice-cold buffer to separate bound from free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration (10 µM) of unlabeled diazepam. Specific binding is calculated by subtracting non-specific from total binding. The IC50 values are determined by non-linear regression analysis of the competition curves.
Proconvulsant Activity Assessment
Objective: To evaluate the in vivo potency of GABAA inverse agonists to induce seizures.
Protocol:
-
Animals: Adult male Swiss mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Drug Administration: Test compounds are dissolved in a vehicle (e.g., saline with 1% Tween 80) and administered intravenously (i.v.) via the tail vein. A range of doses for each compound is used.
-
Observation: Immediately after injection, each mouse is placed in an individual observation cage and observed for 30 minutes for the occurrence of clonic and/or tonic convulsions.
-
Endpoint: The primary endpoint is the presence or absence of clonic seizures, characterized by rhythmic contractions of the limbs.
-
Data Analysis: The percentage of animals exhibiting seizures at each dose is recorded. The ED50, the dose that produces seizures in 50% of the animals, is calculated using probit analysis.
Experimental and Drug Discovery Workflow
The development and characterization of a novel GABAA inverse agonist like this compound typically follows a structured workflow, from initial screening to in vivo characterization.
Caption: A typical workflow for the preclinical development of a GABAA inverse agonist.
Conclusion
This compound is a highly potent GABAA receptor inverse agonist, demonstrating sub-nanomolar affinity for the benzodiazepine binding site and potent proconvulsant effects in vivo. When compared to other classical β-carboline inverse agonists, this compound shows comparable or greater potency than DMCM and β-CCM in both binding and functional assays. It is significantly more potent than FG-7142. This profile suggests that this compound is a valuable pharmacological tool for studying the consequences of reduced GABAA receptor function and may serve as a reference compound in the development of novel therapeutics targeting this system. The choice of compound for a particular research application will depend on the desired potency, pharmacokinetic profile, and specific experimental context.
Validating Novel Compound Specificity for GABA-A Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a novel compound's specificity for its intended target is a cornerstone of modern drug discovery. For compounds targeting the γ-aminobutyric acid type A (GABA-A) receptor, a complex family of ligand-gated ion channels crucial for inhibitory neurotransmission, this process is particularly critical. This guide provides a framework for assessing the specificity of a hypothetical novel compound, "Terbequinil," by comparing its potential profile to well-characterized GABA-A receptor ligands. The experimental data for the comparator compounds are drawn from publicly available scientific literature.
Comparative Analysis of GABA-A Receptor Ligands
To effectively characterize "this compound," its binding and functional profile must be benchmarked against established ligands with known mechanisms of action. This guide uses three such comparators:
-
Diazepam: A classic benzodiazepine that acts as a positive allosteric modulator (PAM) at the benzodiazepine binding site, exhibiting broad efficacy across many GABA-A receptor subtypes.
-
Zolpidem: A non-benzodiazepine hypnotic that also acts as a PAM at the benzodiazepine site but shows marked selectivity for GABA-A receptors containing the α1 subunit.[1]
-
Muscimol: A potent agonist that directly binds to the GABA binding site on the receptor, activating the channel.[2]
Data Presentation: Binding Affinity and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of the comparator compounds at various recombinant human GABA-A receptor subtypes. This data provides a quantitative basis for comparing the selectivity and efficacy of a novel compound like "this compound."
Table 1: Comparative Binding Affinities (Ki, nM) at Human GABA-A Receptor Subtypes
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Primary Mechanism | Data Source(s) |
| "this compound" | (Insert Experimental Data) | (Insert Experimental Data) | (Insert Experimental Data) | (Insert Experimental Data) | (Hypothesized Mechanism) | |
| Diazepam | ~190 | ~61 | ~102 | ~31 | Positive Allosteric Modulator | [3][4] |
| Zolpidem | ~190 | >10,000 | >10,000 | >10,000 | α1-selective PAM | [1][3] |
| Muscimol | High Affinity (Subtype dependent) | High Affinity (Subtype dependent) | High Affinity (Subtype dependent) | High Affinity (Subtype dependent) | Agonist | [2] |
Note: Data for comparator compounds are compiled from multiple sources and may reflect different experimental conditions. Direct comparison is best achieved when all compounds are tested in the same assays.
Table 2: Comparative Functional Potency (EC50, nM) at Human GABA-A Receptor Subtypes
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 | Functional Effect | Data Source(s) |
| "this compound" | (Insert Experimental Data) | (Insert Experimental Data) | (Insert Experimental Data) | (Insert Experimental Data) | (Hypothesized Effect) | |
| Diazepam | ~26-42 (Potentiation) | ~42 (Potentiation) | - | - | Potentiation of GABA current | [5][6] |
| Zolpidem | ~33 (Potentiation) | ~195 (Potentiation) | - | - | Potentiation of GABA current | [5] |
| Muscimol | ~1-2 (Direct Activation, δ-subunit dependent) | - | - | - | Direct channel activation |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable data. The following sections outline the methodologies for key in vitro and in vivo assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity and subtype selectivity of "this compound."
Materials:
-
Cell membranes prepared from HEK293 cells transiently or stably expressing the desired human GABA-A receptor subtype (e.g., α1β2γ2, α2β2γ2, etc.).
-
Radioligand: [3H]Flunitrazepam for the benzodiazepine site or [3H]Muscimol for the GABA site.
-
Test compound ("this compound") at a range of concentrations.
-
Non-specific binding control: A high concentration of an unlabeled ligand (e.g., 10 µM Diazepam for [3H]Flunitrazepam).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates, filter mats (e.g., GF/B), and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer, the non-specific binding control, or the test compound at various concentrations.
-
Incubate the plates at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique allows for the functional characterization of a compound's effect on ion channel activity.
Objective: To determine if "this compound" acts as a positive allosteric modulator, an agonist, or an antagonist at specific GABA-A receptor subtypes, and to quantify its potency (EC50) and efficacy.
Materials:
-
Xenopus laevis oocytes.
-
cRNAs encoding the subunits of the desired human GABA-A receptor subtypes.
-
Oocyte injection setup.
-
TEVC recording setup, including a perfusion system.
-
Recording solution (e.g., Ba-Ringer's solution).
-
GABA solutions at various concentrations.
-
"this compound" solutions at various concentrations.
Procedure:
-
Inject the cRNAs for the desired GABA-A receptor subunits into the cytoplasm of Stage V-VI Xenopus oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
To test for modulator activity, perfuse the oocyte with a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current. Then, co-apply the same concentration of GABA with increasing concentrations of "this compound" and record the potentiation of the current.
-
To test for agonist activity, perfuse the oocyte with increasing concentrations of "this compound" alone and record any elicited current.
-
Data Analysis: Construct concentration-response curves and fit them with a Hill equation to determine the EC50 and maximal efficacy.
In Vivo Behavioral Assays in Rodents
In vivo studies are crucial for assessing the physiological effects of a compound and its potential therapeutic utility or side effects.
1. Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic-like effects of "this compound."
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[7][8]
Procedure:
-
Administer "this compound" or a vehicle control to mice at various doses. A positive control, such as Diazepam, should also be used.
-
After a set pre-treatment time, place the mouse in the center of the maze, facing an open arm.[3][9]
-
Allow the mouse to freely explore the maze for a fixed period (e.g., 5 minutes).[3][9]
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.
2. Rotarod Test
Objective: To assess the sedative-hypnotic and motor-impairing effects of "this compound."
Apparatus: A rotating rod that can be set to a constant speed or to accelerate.[10]
Procedure:
-
Train the mice on the rotarod for a few days until they can consistently remain on the rotating rod for a set duration.
-
On the test day, administer "this compound," a vehicle control, or a positive control (e.g., Diazepam) to the trained mice.
-
At a specified time after administration, place the mouse on the rotarod, which is rotating at a set speed or accelerating.[10]
-
Record the latency to fall from the rod.
-
Data Analysis: A significant decrease in the latency to fall compared to the vehicle group indicates motor impairment or sedative effects.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Zolpidem - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Rotarod performance test - Wikipedia [en.wikipedia.org]
Terbequinil vs. Benzodiazepines: A Comparative Analysis for the Research Community
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the well-established benzodiazepine class of drugs and the experimental compound, Terbequinil. This analysis is based on publicly available scientific literature and highlights the significant disparity in available data between the two.
While benzodiazepines have been extensively studied and utilized in clinical practice for decades, this compound remains a compound with a limited public footprint, making a direct, data-driven comparison challenging. This guide will present the comprehensive pharmacological profile of benzodiazepines and contrast it with the current, limited understanding of this compound.
Mechanism of Action: Modulating the Brain's Primary Inhibitory System
Both benzodiazepines and this compound are known to exert their effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Benzodiazepines: These drugs are classic positive allosteric modulators (PAMs) of the GABA-A receptor. They bind to a specific site, distinct from the GABA binding site, known as the benzodiazepine site. This binding event doesn't activate the receptor directly but enhances the effect of GABA when it binds to its own site. The result is an increased frequency of the receptor's chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron. This increased inhibition underlies the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant effects of benzodiazepines.
This compound: this compound (also known as SR-25776) is identified as an experimental compound that modulates the GABA-A receptor. However, publicly accessible literature does not specify its precise mechanism. It is unknown whether it acts as a positive or negative allosteric modulator, a direct agonist, or an antagonist at the GABA-A receptor.
Data Presentation: A Tale of Two Compounds
Quantitative data is essential for a rigorous comparison of pharmacological agents. For benzodiazepines, a wealth of data exists. For this compound, such data is not available in the public domain.
Table 1: Comparative Pharmacological Profiles
| Feature | Benzodiazepines | This compound (SR-25776) |
| Mechanism of Action | Positive Allosteric Modulator of GABA-A Receptor | GABA-A Receptor Modulator (Specifics Undisclosed) |
| Binding Affinity (Ki) | Varies by drug and receptor subtype (e.g., Diazepam: ~1-10 nM) | Data Not Publicly Available |
| Functional Efficacy (EC50) | Varies by drug and assay | Data Not Publicly Available |
| In Vivo Effects | Anxiolytic, sedative, anticonvulsant, muscle relaxant | Data Not Publicly Available |
| Clinical Development | Widely approved and prescribed | Preclinical / Early Clinical (Not Approved) |
| Side Effect Profile | Drowsiness, dizziness, cognitive impairment, dependence | Data Not Publicly Available |
Experimental Protocols: A Roadmap for Characterization
While specific experimental protocols for this compound are not published, the following outlines a standard workflow for characterizing a novel GABA-A receptor modulator.
-
Radioligand Binding Assays: The initial step involves determining the compound's affinity for the GABA-A receptor. This is typically achieved by using cell membranes expressing specific subtypes of the GABA-A receptor and measuring the displacement of a radiolabeled ligand (e.g., [³H]flunitrazepam for the benzodiazepine site) by the test compound. This yields the inhibition constant (Ki), a measure of binding affinity.
-
Electrophysiological Analysis: To determine the functional effect of the compound, electrophysiological techniques such as two-electrode voltage clamp or patch-clamp recordings are employed. These experiments are conducted on cells (like Xenopus oocytes or HEK293 cells) engineered to express specific GABA-A receptor subtypes. By applying GABA in the presence and absence of the test compound, researchers can determine if it enhances or reduces the GABA-induced chloride current, thus identifying it as a positive or negative modulator and quantifying its potency (EC₅₀) and efficacy.
-
In Vivo Behavioral Models: To assess the physiological effects, the compound is administered to laboratory animals (typically rodents), and their behavior is observed in standardized tests. Key models for this class of compounds include:
-
Elevated Plus Maze and Open Field Test: To assess anxiolytic or anxiogenic effects.
-
Rotarod Test: To evaluate motor coordination and potential sedative-hypnotic effects.
-
Pentylenetetrazol (PTZ) or Maximal Electroshock (MES) Seizure Models: To test for anticonvulsant activity.
-
Visualizing the Science
GABA-A Receptor Signaling Pathway
Caption: Benzodiazepines enhance GABA-mediated chloride influx at the GABA-A receptor.
General Experimental Workflow for a Novel GABAA Modulator
Caption: A typical discovery and characterization cascade for a novel GABA-A receptor modulator.
Logical Comparison: Benzodiazepines vs. This compound
Caption: The disparity in available data prevents a direct quantitative comparison.
Conclusion
This comparative guide underscores the current state of knowledge regarding this compound and the well-established class of benzodiazepines. While both target the GABA-A receptor, a robust, data-supported comparison of their performance is precluded by the lack of publicly available experimental data for this compound. For the scientific community, this highlights a significant knowledge gap. Future publications detailing the preclinical and clinical findings for this compound are necessary to allow for a comprehensive evaluation and to understand its potential therapeutic advantages or disadvantages relative to benzodiazepines. Until such data becomes available, any direct comparison remains speculative.
A Head-to-Head Comparison of Terbequinil and Other Cognitive Enhancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Terbequinil, a GABAA receptor inverse agonist, with established cognitive enhancers from other mechanistic classes. The information is intended for a scientific audience and focuses on objective, data-driven comparisons of mechanisms of action, efficacy, and safety profiles based on available pre-clinical and clinical data.
Introduction and Mechanistic Overview
Cognitive enhancement is a complex field with therapeutic agents spanning multiple mechanisms of action. While traditional enhancers often target cholinergic or glutamatergic systems, other pathways, such as the GABAergic system, have been explored. This compound represents an investigational approach targeting the GABAA receptor.
-
This compound : Identified as a GABAA receptor inverse agonist, this compound was investigated for its stimulant properties and its potential to counteract the sedative and amnesic effects of benzodiazepines.[1] Unlike agonists which enhance GABA's inhibitory effect, or antagonists which block it, an inverse agonist binds to the same site but produces the opposite effect, leading to a state of heightened neuronal excitability. Its development for therapeutic use has been discontinued.[1]
-
Donepezil : A cornerstone in Alzheimer's disease therapy, Donepezil is a reversible inhibitor of acetylcholinesterase (AChE). By preventing the breakdown of acetylcholine, it increases the concentration of this key neurotransmitter in the synaptic cleft, enhancing cholinergic signaling, which is crucial for memory and learning.
-
Piracetam : The original "nootropic," Piracetam is a synthetic compound belonging to the racetam class.[2][3] Its precise mechanism is not fully elucidated but is thought to involve the modulation of AMPA receptors, enhancement of membrane fluidity, and improved glucose and oxygen utilization in the brain, without acting as a primary sedative or stimulant.[2][4]
| Compound | Drug Class | Primary Molecular Target | Downstream Effect |
| This compound | GABAA Inverse Agonist | Benzodiazepine site on GABAA receptor | Decreases GABA-induced chloride ion influx, leading to neuronal disinhibition and CNS stimulation.[1] |
| Donepezil | Acetylcholinesterase Inhibitor | Acetylcholinesterase (AChE) enzyme | Increases synaptic levels of acetylcholine, boosting cholinergic neurotransmission. |
| Piracetam | Racetam Nootropic | Multiple (putative) | Modulates AMPA receptors, improves mitochondrial function, and increases cell membrane fluidity.[2] |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct molecular pathways targeted by this compound and Donepezil.
Caption: Opposing actions of this compound and Diazepam on the GABAA receptor.
Caption: Mechanism of Donepezil in the cholinergic synapse.
Comparative Efficacy Data
Quantitative data from clinical and preclinical studies are summarized below. Direct comparison is challenging due to different study populations, designs, and endpoints.
| Study Metric | This compound | Donepezil | Piracetam |
| Primary Indication | Investigational (Discontinued) | Mild to Moderate Alzheimer's Disease | Age-related cognitive decline, post-concussion syndrome (varies by region).[2] |
| Cognitive Domain | Attention, Antagonism of Amnesia | Global Cognition, Memory, Executive Function | Memory, Learning (primarily in impaired individuals).[2][4] |
| Key Efficacy Endpoint | Reversal of triazolam-induced psychomotor and memory deficits.[1] | Improvement in ADAS-Cog score (Alzheimer's Disease Assessment Scale-Cognitive Subscale). | Improvement in various psychometric tests (e.g., memory recall). |
| Typical Result | Partially antagonized sedative and amnesic effects of a benzodiazepine agonist.[1] | 2-4 point improvement on ADAS-Cog vs. placebo over 6-12 months. | Modest improvements in memory and attention in cognitively impaired subjects; limited effect in healthy individuals.[2] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for interpreting and comparing study outcomes.
-
Objective : To assess the ability of this compound (as SR 25776) to reverse cognitive impairment induced by the benzodiazepine triazolam in healthy volunteers.[1]
-
Design : Double-blind, placebo-controlled, crossover trial.
-
Participants : 8 healthy male volunteers.
-
Procedure :
-
Baseline Testing : Participants undergo baseline psychomotor and memory tests.
-
Drug Administration : Participants receive oral medication in one of four combinations: Placebo + Placebo, this compound (500mg) + Placebo, Placebo + Triazolam (0.25mg), or this compound (500mg) + Triazolam (0.25mg).
-
Post-Dosing Testing : 2.5 hours after administration, all psychomotor and memory tests are repeated.
-
Washout Period : A sufficient washout period is allowed between crossover sessions.
-
-
Key Assessments : Digit Symbol Substitution Test (DSST), critical flicker fusion frequency, memory recall tasks.
-
Outcome : this compound was found to incompletely antagonize the sedative and amnesic effects of triazolam without producing significant cognitive effects on its own at the dose studied.[1]
Caption: Crossover design for assessing this compound's antagonism of benzodiazepine effects.
-
Objective : To evaluate the efficacy and safety of Donepezil in patients with mild to moderate Alzheimer's disease.
-
Design : Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants : ~500-800 patients diagnosed with probable Alzheimer's disease (MMSE score 10-26).
-
Procedure :
-
Screening/Baseline : Patients are screened for eligibility and undergo baseline cognitive (ADAS-Cog) and functional (CIBIC-plus) assessments.
-
Randomization : Patients are randomized to receive either Donepezil (e.g., 5 mg/day or 10 mg/day) or a matching placebo.
-
Treatment Period : Patients are treated for 24 weeks.
-
Follow-up Assessments : Cognitive and functional assessments are repeated at specified intervals (e.g., weeks 6, 12, 18, 24).
-
-
Key Assessments :
-
Primary : Change from baseline in ADAS-Cog score.
-
Secondary : Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-plus), Mini-Mental State Examination (MMSE).
-
-
Outcome : Patients treated with Donepezil show a statistically significant but modest improvement in cognitive function (ADAS-Cog) compared to placebo over the treatment period.
Safety and Tolerability Profiles
| Compound | Common Adverse Effects | Serious Adverse Effects |
| This compound | Stimulant effects (potential for anxiety, insomnia, pro-convulsant activity). Data is limited due to discontinued development. | Not well-documented in public literature. |
| Donepezil | Nausea, diarrhea, insomnia, vomiting, muscle cramps, fatigue, anorexia. (Primarily cholinergic side effects). | Bradycardia, syncope, gastrointestinal bleeding (rare). |
| Piracetam | Generally well-tolerated.[4] Potential for psychomotor agitation, anxiety, insomnia, irritability, headache.[4] | Rare; considered to have a very low toxicity profile. |
Conclusion for Drug Development Professionals
The comparison between this compound, Donepezil, and Piracetam highlights fundamentally different strategies for cognitive enhancement.
-
This compound's approach of neuronal disinhibition via GABAA inverse agonism represents a high-risk, high-reward strategy. While potentially effective for reversing sedation or in specific attention-deficit states, the narrow therapeutic window between efficacy and pro-convulsant/anxiogenic effects likely contributed to its discontinuation. The underlying principle, however—modulating inhibitory tone—remains an area of interest in CNS drug development.
-
Donepezil exemplifies a successful, targeted approach for a specific pathophysiology (cholinergic deficit in Alzheimer's). Its development pathway provides a clear model for demonstrating efficacy through well-defined clinical endpoints (e.g., ADAS-Cog), leading to regulatory approval.
-
Piracetam occupies a less defined space. Its pleiotropic, subtle mechanisms and inconsistent clinical data, particularly in healthy individuals, make it a challenging candidate for traditional pharmaceutical development but a popular agent in the less-regulated nootropics market.
For researchers, the divergent mechanisms underscore the complexity of cognition. While cholinergic enhancement is a validated strategy for dementia, the failure of the GABAergic inverse agonist approach suggests that global neuronal disinhibition is a difficult mechanism to control for therapeutic benefit in cognitive enhancement. Future research may focus on more selective modulators of inhibitory circuits or network-level interventions.
References
Replicating Historical Studies on Psychomotor Effects: An Analysis of Terbequinil and a Comparative Look at Classical Stimulants
A Note to Researchers: The initial focus of this guide was to replicate and compare historical studies on the psychomotor effects of Terbequinil. However, a thorough review of available scientific literature reveals that this compound (also known as SR-25776) is characterized as an experimental compound that modulates the GABAA receptor. The primary function of GABAA receptor activation is inhibitory, leading to effects such as sedation and anxiety reduction, which is generally contrary to psychomotor stimulation.
Historical and contemporary research does not provide evidence of this compound being studied for psychomotor stimulant properties. Therefore, a direct comparison with other psychomotor stimulants based on experimental data is not feasible.
In light of this, the following guide will first detail the known mechanism of action for this compound. Subsequently, to fulfill the core request for a comparative guide on psychomotor effects, we will pivot to a well-documented historical psychomotor stimulant, Amphetamine. This section will provide the requested data presentation, experimental protocols, and visualizations for Amphetamine and its alternatives, serving as a relevant example for researchers in the field of psychopharmacology.
Part 1: Understanding this compound and GABAA Receptor Modulation
This compound is a quinoline derivative that has been investigated for its role as a modulator of the GABAA (gamma-aminobutyric acid type A) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system. When GABA binds to the GABAA receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and making it less likely to fire an action potential.
Drugs that act as positive allosteric modulators of the GABAA receptor, such as benzodiazepines and barbiturates, typically produce sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. Conversely, antagonists or inverse agonists at this receptor can have anxiogenic or convulsant effects. While some studies have shown that both GABAA agonists and antagonists can paradoxically enhance motor activity in specific brain regions, and that inhibition of certain GABAA receptor subunits (like α5) can increase locomotor activity, this is distinct from the classical psychomotor stimulant effects mediated by catecholamines[1][2].
Signaling Pathway of GABAA Receptor Modulation
The following diagram illustrates the general mechanism of a GABAA receptor positive allosteric modulator.
References
Comparative Analysis of Terbequinil's Impact on Neuronal Subtypes: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the GABAA receptor inverse agonist Terbequinil's effects on different neuronal subtypes. Drawing on available experimental data, this document serves as a resource for researchers, scientists, and drug development professionals investigating neuronal signaling and therapeutic interventions targeting the GABAergic system. While direct comparative studies on this compound's effects on identified neuronal subtypes are limited, this guide synthesizes existing data on its receptor subtype selectivity and the known distribution of these receptors to infer its differential impact. For comparative context, data on other well-characterized GABAA receptor inverse agonists, FG 7142 and DMCM, are included.
Introduction to this compound
This compound, also known as α3IA, is a GABAA receptor inverse agonist. Unlike agonists which enhance the effect of GABA, inverse agonists bind to the GABAA receptor and reduce its constitutive activity, leading to a decrease in chloride ion influx and consequently, increased neuronal excitability[1]. This compound exhibits a notable selectivity for GABAA receptors containing the α3 subunit[1]. The subunit composition of GABAA receptors varies across different neuronal populations, suggesting that this compound's effects will be neuron-subtype specific[2]. Understanding these differential effects is crucial for elucidating its potential therapeutic applications and off-target effects.
Comparative Efficacy at GABAA Receptor Subtypes
The functional impact of a GABAA receptor modulator is determined by its affinity and efficacy at different receptor subunit combinations. This compound's profile suggests a preferential action on neuronal populations with a high expression of α3-containing GABAA receptors.
| Compound | GABAA Receptor Subtype | Efficacy (% modulation of GABA EC20) | Functional Affinity (EC50, nM) |
| This compound (α3IA) | α1β3γ2 | -31% | 1300 |
| α2β3γ2 | -24% | 185 | |
| α3β3γ2 | -45% | 70 | |
| α5β3γ2 | -4% | >1000 | |
| FG 7142 | α1β3γ2 | -43% | 137 |
| α2β3γ2 | -34% | 507 | |
| α3β3γ2 | -37% | 1439 | |
| α5β3γ2 | -30% | >1000 | |
| DMCM | α3β3γ2 | -62% | Not Reported |
Table 1: Comparative efficacy and functional affinity of this compound (α3IA), FG 7142, and DMCM at different GABAA receptor subtypes expressed in L(tk-) cells. Data extracted from Chambers et al., 2003.[1]
Inferred Impact on Neuronal Subtypes
The differential expression of GABAA receptor α subunits on various neuronal subtypes allows for a prediction of this compound's functional consequences.
-
Pyramidal Neurons: These principal excitatory neurons in the cortex and hippocampus express a range of GABAA receptor subunits. While the α1 subunit is highly prevalent, α2 and α3 subunits are also present. The impact of this compound on these neurons will depend on the specific complement of GABAA receptors they express.
-
Interneurons: This diverse population of inhibitory neurons shows more specific GABAA receptor subunit expression patterns. For instance, certain classes of interneurons exhibit higher levels of α3 subunit expression. This suggests that this compound may have a more pronounced effect on these specific interneuron subtypes, potentially leading to a disinhibition of local circuits. Studies have shown that GABAA receptors on interneurons can have different properties, such as longer mean open times for single channels compared to pyramidal cells, which could further modulate the effect of compounds like this compound[2].
Experimental Protocols
The following section details a representative methodology for investigating the effects of this compound on different neuronal subtypes using in vitro electrophysiology.
Acute Brain Slice Preparation
-
Animal Model: Male Wistar rats (postnatal day 21-28).
-
Anesthesia: Deeply anesthetize the animal with isoflurane.
-
Perfusion: Transcardially perfuse with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, and 1 MgCl2.
-
Brain Extraction and Slicing: Rapidly remove the brain and place it in ice-cold aCSF. Cut 300 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus or prefrontal cortex) using a vibratome.
-
Incubation: Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, and then maintain at room temperature until recording.
Whole-Cell Patch-Clamp Recording
-
Recording Setup: Place a brain slice in a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Neuron Identification: Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics. Identify pyramidal neurons and interneurons based on their morphology and location within the slice.
-
Pipette Solution: Use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).
-
Recording: Obtain whole-cell patch-clamp recordings in current-clamp or voltage-clamp mode.
-
Drug Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing this compound or a comparator compound at the desired concentration.
-
Data Analysis: Measure changes in resting membrane potential, input resistance, action potential firing frequency (in current-clamp), and the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs) (in voltage-clamp).
Visualizations
Signaling Pathway Diagram
References
Validating the Therapeutic Potential of GABAA Receptor Modulators in Disease Models: A Comparative Guide
Introduction
The development of novel therapeutics targeting the γ-aminobutyric acid type A (GABAA) receptor holds significant promise for a range of neurological and psychiatric disorders. This guide provides a comparative overview of the preclinical validation of GABAA receptor modulators, with a focus on experimental data and methodologies. While the initial focus of this guide was the experimental compound Terbequinil (SR-25776), a thorough review of publicly available scientific literature and clinical trial databases did not yield specific preclinical or clinical data for this compound. This compound is identified as an experimental modulator of the GABAA receptor that has undergone some preclinical and early clinical investigation, but detailed results are not presently in the public domain.[1]
To fulfill the objective of demonstrating a data-driven comparison for researchers, scientists, and drug development professionals, this guide will use Ganaxolone , a well-documented GABAA receptor modulator, as a representative example. The data and methodologies presented for Ganaxolone and its comparators will serve as a template for how this compound's therapeutic potential could be evaluated and contextualized should data become available.
This guide will focus on the therapeutic potential of GABAA receptor modulators in epilepsy, a key area of investigation for this class of drugs.
Comparative Efficacy of GABAA Receptor Modulators in a Preclinical Model of Epilepsy
The amygdala kindling model in rodents is a widely used and clinically validated model for studying temporal lobe epilepsy and for the initial screening of antiseizure drugs.[2][3][4][5] This model is particularly relevant for assessing the efficacy of compounds that modulate GABAA receptor activity.
Below is a summary of preclinical data for Ganaxolone and another investigational GABAA receptor modulator, Darigabat, in rodent models of epilepsy.
| Compound | Disease Model | Animal Species | Key Efficacy Endpoint | Results | Reference |
| Ganaxolone | Amygdala Kindling Model | Mouse | Suppression of behavioral seizures | ED50 of 6.6 mg/kg (s.c.) | [6] |
| Ganaxolone | Amygdala Kindling Model | Mouse | Suppression of electrographic seizure duration | ED50 of 11 mg/kg (s.c.) | [6] |
| Darigabat | Mesial Temporal Lobe Epilepsy Model (Kainic Acid) | Mouse | Reduction in hippocampal paroxysmal discharges | Dose-dependent reduction, comparable to diazepam at 3 and 10 mg/kg | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used in the preclinical assessment of GABAA receptor modulators.
Amygdala Kindling Model of Temporal Lobe Epilepsy
This protocol is adapted from studies evaluating the anticonvulsant effects of GABAA receptor modulators.[2][6]
Objective: To induce a chronic epileptic state in rodents through repeated electrical stimulation of the amygdala, creating a model to test the efficacy of potential antiseizure drugs.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Bipolar stimulating electrode
-
Cortical recording electrodes
-
Electrical stimulator
-
EEG recording system
-
Experimental compound (e.g., Ganaxolone) and vehicle control
Procedure:
-
Surgical Implantation of Electrodes:
-
Anesthetize the animal (e.g., female mouse) and mount it in a stereotaxic frame.
-
Implant a bipolar stimulating electrode into the basolateral amygdala using precise stereotaxic coordinates.
-
Implant cortical recording electrodes to monitor electroencephalographic (EEG) activity.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Kindling Induction:
-
Deliver a brief, low-intensity electrical stimulus (e.g., 1-second train of 60 Hz pulses) to the amygdala once daily.
-
Observe and score the resulting behavioral seizure severity using a standardized scale (e.g., Racine scale).
-
Continue daily stimulations until the animal consistently exhibits a fully kindled seizure (e.g., Racine stage 5).
-
-
Drug Efficacy Testing:
-
Once fully kindled, administer the experimental compound (e.g., Ganaxolone at doses of 1.25–20 mg/kg, s.c.) or vehicle control at a set time before electrical stimulation.
-
Deliver a suprathreshold electrical stimulus (e.g., 125% of the initial afterdischarge threshold).
-
Record and score the behavioral seizure severity.
-
Simultaneously record the EEG to measure the duration of the electrographic seizure (afterdischarge).
-
Analyze the data to determine the dose-dependent effects of the compound on seizure suppression.
-
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a standard behavioral assay used to assess the anxiolytic or anxiogenic effects of pharmacological agents.[9][10][11][12][13]
Objective: To measure anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (+ shaped, with two open and two closed arms)
-
Video tracking system and software
-
Experimental compound and vehicle control
Procedure:
-
Habituation:
-
Handle the animals for several days prior to testing to reduce stress.
-
On the day of the test, allow the animals to acclimate to the testing room for at least 30 minutes.
-
-
Drug Administration:
-
Administer the experimental compound or vehicle at a predetermined time before the test.
-
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a set period (typically 5 minutes).
-
Record the animal's movement using the video tracking system.
-
-
Data Analysis:
-
Measure the time spent in the open arms versus the closed arms.
-
Measure the number of entries into the open and closed arms.
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.
-
Visualizations
GABAA Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of GABAA receptors, the target of this compound and other modulators like Ganaxolone.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Animal models of epilepsy for the development of antiepileptogenic and disease-modifying drugs. A comparison of the pharmacology of kindling and post-status epilepticus models of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Animal Models of Seizures and Epilepsy: Past, Present, and Future Role for the Discovery of Antiseizure Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganaxolone Suppression of Behavioral and Electrographic Seizures in the Mouse Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sec.gov [sec.gov]
- 8. AAN 2022 Presentation - Darigabat: pronounced antiepileptic activity in the mesial temporal lobe mouse model of drug-resistant focal epilepsy | MarketScreener [marketscreener.com]
- 9. protocols.io [protocols.io]
- 10. albany.edu [albany.edu]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 13. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
Terbequinil: An Assessment of Translational Relevance in Neurology, Not Oncology
Initial investigations into the experimental compound Terbequinil (also known as SR-25776) have indicated its potential application in the field of neuroscience rather than oncology. This guide clarifies that this compound is a GABA-A receptor inverse agonist, a class of drugs that modulates inhibitory neurotransmission in the central nervous system. As such, its translational relevance and comparison with alternative therapies are presented within the context of neurological and psychiatric disorders.
This document aims to provide researchers, scientists, and drug development professionals with an objective overview of the available information on this compound and related compounds. Due to the limited publicly available data on this compound, this guide also incorporates representative data and protocols for other GABAA receptor inverse agonists to offer a broader context for its potential translational relevance.
Mechanism of Action: GABAA Receptor Inverse Agonism
The gamma-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the brain.[1][2] These receptors are ligand-gated ion channels that, upon binding of the neurotransmitter GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[2][3][4]
While agonists (like benzodiazepines) enhance the effect of GABA, and antagonists block the receptor, inverse agonists bind to the benzodiazepine site on the GABA-A receptor and induce an opposite effect to agonists.[1][5] They decrease the frequency of chloride channel opening, thereby reducing the baseline inhibitory tone and increasing neuronal excitability.[1] This mechanism has been explored for its potential to enhance cognitive function in various neurological disorders.[6][7][8]
Preclinical and Clinical Data Overview
Specific preclinical and clinical data for this compound are sparse in the public domain. However, research on other GABAA receptor inverse agonists, particularly those selective for the α5 subunit, provides insights into the potential therapeutic applications and challenges of this class of compounds. These agents have been investigated for their nootropic (cognition-enhancing) effects.
| Compound | Target | Key Preclinical Findings | Key Clinical Findings | Development Status |
| This compound (SR-25776) | GABAA Receptor Inverse Agonist | Stimulant activity characteristic of a partial inverse agonist. | Investigated for antagonism of benzodiazepine-induced cognitive impairment. Not approved for medical use. | Discontinued |
| α5IA | α5 Subunit-Selective GABAA Receptor Inverse Agonist | Enhances long-term potentiation and improves cognitive performance in rats.[6] Prevents amyloid-beta-induced cell death in mouse hippocampal cultures.[7] | Well-tolerated in short-term studies but did not improve, and at higher doses impaired, performance in a learning task in the elderly.[6] Reversed ethanol-induced cognitive impairment in young volunteers.[6] | Precluded from long-term dosing due to renal toxicity from a metabolite in preclinical studies.[6] |
| Basmisanil | α5 Subunit-Selective GABAA Negative Allosteric Modulator | Attenuated diazepam-induced spatial learning impairment in rats and improved executive function in non-human primates.[9] | Good safety and tolerability in healthy volunteers with demonstrated functional activity in the brain via EEG.[9] | Advanced to Phase II trials for Down syndrome and cognitive impairment in schizophrenia. |
| S44819 | α5 Subunit-Selective GABAA Receptor Antagonist | Enhanced object recognition memory in intact mice and corrected memory deficits induced by NMDA receptor inhibition.[10] | Not publicly available. | Preclinical |
Signaling Pathway and Experimental Workflow
GABAA Receptor Signaling
The following diagram illustrates the basic signaling mechanism of a GABAA receptor and the modulatory effects of agonists, antagonists, and inverse agonists.
References
- 1. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Preclinical and clinical pharmacology of the GABAA receptor alpha5 subtype-selective inverse agonist alpha5IA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An α5 GABAA Receptor Inverse Agonist, α5IA, Attenuates Amyloid Beta-Induced Neuronal Death in Mouse Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. doaj.org [doaj.org]
- 10. Behavioural pharmacology of the α5-GABAA receptor antagonist S44819: Enhancement and remediation of cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Terbequinil: A Guide for Laboratory Professionals
Core Principle: Treat as Hazardous Chemical Waste
In the absence of specific manufacturer guidelines, Terbequinil should be managed as a hazardous chemical waste. This approach ensures the highest level of safety and compliance with general laboratory waste regulations.
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is essential for the safe disposal of this compound and associated materials.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including unused or expired compound and contaminated consumables (e.g., weighing boats, contaminated gloves, pipette tips), in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically resistant container designated for hazardous liquid waste. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazards associated with the waste. While specific hazard data for this compound is limited, it is prudent to handle it with care.
-
List the major components and their approximate percentages if it is a mixed waste stream.
-
Include the accumulation start date.
3. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in a well-ventilated area and away from incompatible materials.
4. Disposal:
-
Disposal of chemical waste must be handled by an authorized waste management company.[2][3]
-
Follow your institution's specific procedures for arranging a hazardous waste pickup.
-
Do not dispose of this compound down the drain or in regular trash. Improper disposal can lead to environmental contamination.[4][5]
Key Experimental and Safety Considerations
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste. | General Laboratory Best Practices |
| Spill Management | In case of a spill, isolate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department. | General Laboratory Best Practices |
| Waste Minimization | Purchase and prepare only the required amounts of this compound for your experiments to minimize waste generation. | Prudent Practices in the Laboratory[6] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Disclaimer: This guidance is based on general principles of laboratory chemical waste management. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and, if available, the manufacturer's Safety Data Sheet (SDS) for the most accurate and compliant disposal procedures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. shoplaboratory.com [shoplaboratory.com]
- 3. Laboratory Waste Disposal | Lab Waste | Stericycle UK [stericycle.co.uk]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of Terbequinil in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Terbequinil, a GABAA receptor inverse agonist. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for handling similar neuroactive compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound. It is crucial to supplement these guidelines with a risk assessment specific to your laboratory's protocols.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE based on the safety data for analogous compounds.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently. |
| Eye Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Respiratory Protection | N95 (US) or equivalent respirator | Recommended when handling the compound as a powder or when there is a risk of aerosolization. Ensure proper fit and training. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing from contamination. |
Operational Plan for Handling this compound
A systematic workflow is essential for minimizing exposure and ensuring the integrity of the experiment.
Experimental Workflow
A typical experimental workflow for handling this compound.
Step-by-Step Guidance:
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the workspace by ensuring it is clean and uncluttered. All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a calibrated analytical balance within the fume hood. Handle the compound with care to avoid generating dust. Use appropriate weighing paper or containers.
-
Dissolution: If the experimental protocol requires a solution, dissolve the weighed this compound in the appropriate solvent within the fume hood. Add the solvent slowly to avoid splashing.
-
Experimental Use: Once in solution, the risk of airborne exposure is reduced. However, maintain all PPE and handle solutions with care to prevent splashes and skin contact.
-
Decontamination: After the experiment, decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable cleaning agent as determined by your laboratory's standard operating procedures.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, weighing paper, and unused solutions, in clearly labeled hazardous waste containers. Follow all institutional and local regulations for chemical waste disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and appropriately labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.
Understanding the Mechanism of Action
This compound acts as an inverse agonist at the GABA-A receptor, a key player in the central nervous system. This interaction modulates the receptor's activity, leading to its effects on neuronal excitability.
Simplified signaling pathway of this compound at the GABA-A receptor.
By understanding the potential hazards and implementing these safety and handling protocols, researchers can work with this compound in a manner that is both safe and scientifically sound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
